Asoprisnil ecamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
222732-94-7 |
|---|---|
Molecular Formula |
C31H40N2O5 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
InChI |
InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |
InChI Key |
XMCOWVOJIVSMEO-RCCUTSCYSA-N |
Isomeric SMILES |
CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Canonical SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Appearance |
Solid powder |
Other CAS No. |
222732-94-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asoprisnil ecamate; J-956; J 956; J956. |
Origin of Product |
United States |
Foundational & Exploratory
Asoprisnil Ecamate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asoprisnil ecamate (J956) is a selective progesterone receptor modulator (SPRM) that was under development for the treatment of gynecological conditions such as endometriosis and uterine fibroids. As a prodrug, it is rapidly converted to its active metabolite, asoprisnil (J867), which exerts a unique combination of progesterone receptor (PR) agonist and antagonist effects. This tissue-selective activity profile, coupled with a favorable side-effect profile compared to pure progesterone antagonists, made it a promising therapeutic candidate. This technical guide provides a comprehensive overview of the molecular mechanism of action of asoprisnil, detailing its binding characteristics, interaction with nuclear receptors, downstream signaling pathways, and the experimental basis for these findings.
Introduction
Progesterone, acting through its nuclear receptors, plays a pivotal role in the regulation of female reproductive function. Dysregulation of progesterone signaling is implicated in the pathophysiology of numerous gynecological disorders. Asoprisnil emerged from a class of 11β-benzaldoxime-substituted estratrienes designed to modulate the progesterone receptor with a mixed agonist/antagonist profile.[1][2] This tissue-selective modulation aimed to elicit therapeutic benefits, such as antiproliferative effects on the endometrium, while minimizing the adverse effects associated with complete progesterone antagonism or agonism.[1]
Pharmacokinetics and Metabolism
This compound is the orally administered prodrug of asoprisnil. Following administration, it is metabolized to asoprisnil (J867) and its major metabolite, J912.[1][3] Plasma concentrations of the metabolite J912 are found to be substantially higher, approximately five times greater, than the parent drug, asoprisnil.[1] Both asoprisnil and J912 have similar elimination half-lives of about 4-5 hours in humans.[1] The overall in vivo effect of this compound is therefore a composite of the activities of both asoprisnil and its more abundant metabolite, J912.[1]
Table 1: Pharmacokinetic Parameters of Asoprisnil and its Metabolite J912
| Parameter | Asoprisnil (J867) | J912 | Notes |
| Cmax | Data not available | Data not available | Plasma exposure of J912 is ~5x higher than asoprisnil.[1] |
| Tmax | Data not available | Data not available | |
| Bioavailability | Data not available | Data not available | |
| Elimination Half-life | ~4-5 hours[1] | ~4-5 hours[1] |
Molecular Mechanism of Action
The primary mechanism of action of asoprisnil is through its interaction with the progesterone receptor. As an SPRM, its effects are context-dependent, varying by target tissue and the presence or absence of progesterone.
Binding to Steroid Receptors
Asoprisnil and its metabolite J912 are potent ligands for the progesterone receptor, exhibiting higher binding affinity than progesterone itself.[1][4] Their selectivity for the PR is a key feature, with significantly lower affinity for the glucocorticoid receptor (GR) and androgen receptor (AR), and no discernible binding to the estrogen receptor (ER) or mineralocorticoid receptor (MR).[1][4] This high selectivity minimizes off-target effects commonly associated with less specific steroid receptor modulators.
Table 2: Steroid Receptor Binding Affinity
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Mineralocorticoid Receptor (MR) |
| Asoprisnil (J867) | High Affinity (Ki = 0.85 ± 0.01 nM for human PR)[5] | Reduced Affinity (compared to mifepristone)[1][4] | Low Affinity[1][4] | No Binding[1][4] | No Binding[1][4] |
| This compound (J956) | Data not available | Data not available | Data not available | Data not available | Data not available |
| J912 (Metabolite) | High Affinity (higher than progesterone)[1][4] | Reduced Affinity (compared to mifepristone)[1][4] | Low Affinity[1][4] | No Binding[1][4] | No Binding[1][4] |
| Progesterone | Ki = 4.3 ± 1.0 nM for human PR[5] | - | - | - | - |
| Mifepristone (RU486) | Ki = 0.82 ± 0.01 nM for human PR[5] | High Affinity | - | - | - |
Progesterone Receptor Modulation: A Mixed Agonist/Antagonist Profile
Upon binding to the PR, asoprisnil induces a unique conformational change in the receptor that is distinct from that induced by either a full agonist (like progesterone) or a full antagonist (like mifepristone).[3] This altered conformation leads to a differential recruitment of transcriptional co-regulators, which is the molecular basis for its mixed agonist/antagonist activity.
-
Partial Agonist Activity: In the absence of progesterone, the asoprisnil-bound PR can weakly recruit co-activators such as Steroid Receptor Coactivator-1 (SRC-1) and Amplified in Breast Cancer 1 (AIB1).[3] This partial recruitment leads to a low level of transcriptional activation of certain progesterone-responsive genes.
-
Antagonist Activity: In the presence of progesterone, asoprisnil acts as an antagonist. The asoprisnil-bound PR strongly recruits co-repressors like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoic acid and Thyroid hormone receptor (SMRT).[3][6] This recruitment of co-repressors actively silences the transcription of progesterone-responsive genes. Furthermore, asoprisnil can induce the formation of PR heterodimers with progesterone-bound PR, which are less effective at binding to progesterone response elements (PREs) on DNA, further contributing to its antagonistic effect.[4]
Downstream Signaling and Gene Regulation
The differential recruitment of co-regulators by the asoprisnil-bound PR leads to a specific pattern of gene expression that underlies its therapeutic effects. In uterine leiomyoma cells, asoprisnil has been shown to:
-
Inhibit Proliferation and Induce Apoptosis: Asoprisnil decreases the expression of proliferating cell nuclear antigen (PCNA) and Bcl-2, while increasing the levels of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP), collectively promoting apoptosis and inhibiting cell growth.[7]
-
Modulate Growth Factor Signaling: It down-regulates the expression of key growth factors and their receptors, including epidermal growth factor (EGF), insulin-like growth factor-I (IGF-I), and transforming growth factor-β3 (TGF-β3), which are known to be involved in the growth of uterine fibroids.
-
Activate Apoptotic Pathways: Asoprisnil can activate the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptotic pathway in leiomyoma cells.[8]
Experimental Protocols
The characterization of asoprisnil's mechanism of action has been elucidated through a combination of in vitro and in vivo studies.
Progesterone Receptor Binding Assay
Objective: To determine the binding affinity of asoprisnil and its metabolites to the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: Cytosolic fractions containing the progesterone receptor are prepared from target tissues, such as rabbit uterus.
-
Radioligand Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]R5020) is incubated with the receptor preparation.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., asoprisnil, J912) are added to compete with the radioligand for binding to the PR.
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
McPhail Test (Rabbit Uterine Endometrial Transformation Assay)
Objective: To assess the progestational (agonist) and anti-progestational (antagonist) activity of a compound in vivo.
Methodology:
-
Animal Model: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate) for several days to induce uterine proliferation.
-
Agonist Activity Assessment: The test compound is administered daily for a set period (e.g., 5 days). The animals are then euthanized, and the uteri are excised.
-
Antagonist Activity Assessment: The test compound is co-administered with a known progestin (e.g., progesterone).
-
Histological Evaluation: The degree of endometrial glandular proliferation and differentiation is assessed histologically and scored on the McPhail scale (0 to +4). A higher score indicates greater progestational activity.
-
Data Analysis: The mean McPhail score for each treatment group is calculated and compared to control groups.
Hershberger Test (Rat Androgenic and Anti-Androgenic Assay)
Objective: To evaluate the androgenic and anti-androgenic potential of a compound.
Methodology:
-
Animal Model: Peripubertal, castrated male rats are used.
-
Androgenic Activity Assessment: The test compound is administered daily for a defined period (e.g., 10 days).
-
Anti-Androgenic Activity Assessment: The test compound is co-administered with a known androgen (e.g., testosterone propionate).
-
Endpoint Measurement: At the end of the treatment period, the weights of androgen-dependent tissues are measured, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle.
-
Data Analysis: The tissue weights of the treated groups are compared to those of the control groups to determine if the test compound has androgenic or anti-androgenic effects.
Conclusion
This compound, through its active metabolite asoprisnil, represents a sophisticated approach to modulating progesterone receptor activity. Its mechanism of action is characterized by high-affinity and selective binding to the PR, leading to a unique mixed agonist/antagonist profile. This is achieved through the differential recruitment of transcriptional co-activators and co-repressors, resulting in a tissue-specific modulation of gene expression. The antiproliferative and pro-apoptotic effects observed in uterine leiomyoma cells, coupled with its distinct in vivo activity profile, underscore the potential of SPRMs in the treatment of gynecological disorders. While the clinical development of asoprisnil was discontinued, the in-depth understanding of its mechanism of action provides a valuable framework for the development of future generations of selective receptor modulators.
References
- 1. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Progesterone receptor modulators for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Asoprisnil Ecamate: A Technical Guide to its Progesterone Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of asoprisnil ecamate for the progesterone receptor (PR). This compound is a selective progesterone receptor modulator (SPRM) that has been investigated for various gynecological conditions. Understanding its interaction with the PR is crucial for elucidating its pharmacological effects and therapeutic potential. This document summarizes quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Progesterone Receptor Binding Affinity of Asoprisnil
Asoprisnil, the active metabolite of this compound, demonstrates a high and selective binding affinity for the progesterone receptor. Its binding characteristics have been determined through various in vitro studies, primarily competitive radioligand binding assays.
Quantitative Binding Data
The binding affinity of asoprisnil for the human progesterone receptor is comparable to that of the endogenous ligand, progesterone. The dissociation constant (Ki) is a key measure of this affinity, with a lower Ki value indicating a higher binding affinity.
| Compound | Receptor | Ki (nM) ± SE | Reference |
| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 | [1] |
| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | [1] |
| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 | [1] |
Asoprisnil also exhibits a degree of selectivity for the progesterone receptor over other steroid hormone receptors. It has been shown to have moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and no significant binding affinity for the estrogen receptor (ER) or mineralocorticoid receptor (MR)[2][3].
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinity of asoprisnil to the progesterone receptor is typically determined using a competitive radioligand binding assay. The following is a representative protocol adapted from established methodologies.
Objective
To determine the binding affinity (Ki) of asoprisnil for the progesterone receptor by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials
-
Receptor Source: Cytosolic fractions from tissues known to express high levels of progesterone receptor (e.g., rabbit uterus) or recombinant human progesterone receptor expressed in a suitable cell line[4].
-
Radioligand: A high-affinity, radiolabeled progestin, such as [3H]-promegestone (R5020).
-
Test Compound: Asoprisnil.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: Tris-HCl buffer containing molybdate to stabilize the receptor.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cell source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of test tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (asoprisnil) or reference compound (progesterone). Include tubes with only the radioligand and receptor (total binding) and tubes with the radioligand, receptor, and a high concentration of unlabeled progesterone (non-specific binding).
-
Incubation: Incubate the mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Progesterone Receptor Signaling Pathway and the Action of Asoprisnil
The progesterone receptor is a ligand-activated transcription factor that modulates gene expression.[5] Its activity is influenced by the binding of ligands and the subsequent recruitment of coactivator or corepressor proteins.[6]
Classical Progesterone Receptor Signaling
In its inactive state, the progesterone receptor is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its cognate ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[5] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivator proteins, which then promote the transcription of these genes, leading to a physiological response.[5][6]
Asoprisnil's Mechanism of Action
Asoprisnil, as a selective progesterone receptor modulator, exhibits both partial agonist and antagonist effects depending on the target tissue and the cellular context.[3][7] This mixed activity is a result of the unique conformational change it induces in the progesterone receptor upon binding. This conformation allows for the recruitment of both coactivators and corepressors.[8]
The balance between coactivator and corepressor recruitment determines the net effect of asoprisnil on gene transcription. In some tissues, the recruitment of coactivators may lead to a partial agonist response, while in others, the recruitment of corepressors may result in an antagonist effect, blocking the action of progesterone.[8][9][10]
Below is a diagram illustrating the progesterone receptor signaling pathway and the differential effects of progesterone and asoprisnil.
Progesterone Receptor Signaling Pathway
This guide provides a comprehensive overview of the binding characteristics and mechanism of action of this compound at the progesterone receptor. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the field of drug development and reproductive medicine.
References
- 1. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays [thermofisher.com]
- 2. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progesterone receptors - animal models and cell signaling in breast cancer: Role of steroid receptor coactivators and corepressors of progesterone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Research Portal [scholarship.libraries.rutgers.edu]
An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Asoprisnil Ecamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate (J-956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that was under investigation for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1] As an SPRM, it exhibits a unique pharmacological profile, acting as a mixed progesterone receptor (PR) agonist and antagonist.[2][3] This tissue-selective activity allows it to exert beneficial therapeutic effects while minimizing the undesirable side effects associated with pure progesterone agonists (progestins) or antagonists. Although its development was discontinued, the study of asoprisnil and its active metabolite, asoprisnil (J867), has provided significant insights into the complex mechanisms of progesterone receptor modulation.[1][4]
Pharmacodynamics
The pharmacodynamic profile of asoprisnil is characterized by its high affinity and selectivity for the progesterone receptor, through which it exerts tissue-specific partial agonist and antagonist effects.[3]
Mechanism of Action
Asoprisnil's mechanism of action is rooted in its differential interaction with the two main isoforms of the progesterone receptor, PR-A and PR-B.[5] Upon binding to the PR, asoprisnil induces a conformational change in the receptor that is distinct from that induced by either progesterone (a full agonist) or pure antagonists like mifepristone.[6] This unique conformation leads to a differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes.[6][7]
In the absence of progesterone, asoprisnil can weakly recruit coactivators, leading to a partial agonist effect.[2][6] In the presence of progesterone, asoprisnil competes for PR binding and can displace the natural ligand. The asoprisnil-bound PR complex can then recruit corepressors, leading to an antagonist effect and the inhibition of progesterone-induced gene transcription.[2][7] This mixed activity is believed to be the basis for its tissue-selective effects, where it can have anti-proliferative effects on the endometrium while not significantly impacting other tissues.[4][8]
Receptor Binding Affinity
Asoprisnil and its primary metabolite, J912, exhibit a high and selective binding affinity for the progesterone receptor.[3] Their affinity for other steroid receptors is significantly lower, which contributes to a favorable side-effect profile by avoiding off-target effects.[3]
| Receptor | Relative Binding Affinity of Asoprisnil |
| Progesterone Receptor (PR) | High |
| Glucocorticoid Receptor (GR) | Moderate |
| Androgen Receptor (AR) | Low |
| Estrogen Receptor (ER) | No Affinity |
| Mineralocorticoid Receptor (MR) | No Affinity |
| Table 1: Receptor Binding Profile of Asoprisnil.[3] |
In Vitro and In Vivo Effects
Preclinical and clinical studies have demonstrated the dose-dependent effects of asoprisnil on various tissues.
-
Endometrium: In animal models and human clinical trials, asoprisnil has been shown to have anti-proliferative effects on the endometrium, leading to a reduction in menstrual bleeding and the induction of amenorrhea.[3][4][8]
-
Uterine Fibroids: Asoprisnil has been shown to reduce the volume of uterine fibroids and alleviate associated symptoms like heavy menstrual bleeding and pelvic pressure.[8][9][10]
-
Endometriosis: The anti-proliferative and anti-inflammatory effects of asoprisnil have shown potential in reducing pain associated with endometriosis.[4][8]
-
Ovulation: The effects of asoprisnil on ovulation are inconsistent and appear to be dose-dependent, with higher doses more likely to inhibit ovulation.[3]
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is a prodrug that is rapidly converted to its active metabolite, asoprisnil (J867). Asoprisnil is further metabolized, primarily through cytochrome P450-dependent pathways. The major metabolite is J912, which is formed through 17β-O-demethylation.[4] Both asoprisnil and J912 are pharmacologically active.[3] Metabolism occurs extensively in the liver, and the metabolic profiles are qualitatively similar across various animal species and humans.[4]
Clinical Efficacy and Safety
Multiple clinical trials have evaluated the efficacy and safety of asoprisnil for the treatment of uterine fibroids and endometriosis.
| Study Phase | Indication | Key Findings |
| Phase II | Uterine Fibroids | Dose-dependent suppression of uterine bleeding (28% at 5 mg, 64% at 10 mg, 83% at 25 mg). Significant reduction in leiomyoma volume at 25 mg dose.[9] |
| Phase III (Pooled Analysis) | Uterine Fibroids | Significant reduction in heavy menstrual bleeding. Significant reduction in fibroid and uterine volume with 10 mg and 25 mg doses. Generally well-tolerated.[10] |
| Long-term Extension | Uterine Fibroids | Continued efficacy in suppressing bleeding and reducing fibroid volume. However, concerns about endometrial safety with long-term, uninterrupted use led to discontinuation of development.[11] |
| Table 2: Summary of Key Clinical Trial Results for Asoprisnil. |
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of asoprisnil and its metabolites to various steroid receptors.
Methodology:
-
Preparation of Cytosol: Target tissues (e.g., rabbit uterus for PR, rat thymus for GR) are homogenized and centrifuged to obtain a cytosolic fraction rich in receptors.[2]
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]ORG-2058 for PR) is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled test compound (asoprisnil).
-
Separation and Counting: Bound and free radioligand are separated (e.g., by dextran-coated charcoal). The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound (e.g., progesterone).[12]
Transactivation Assay
Objective: To assess the functional agonist or antagonist activity of asoprisnil on the progesterone receptor.
Methodology:
-
Cell Culture: A suitable cell line expressing the progesterone receptor (e.g., T47D breast cancer cells) is cultured.[2]
-
Transfection: The cells are transiently transfected with a reporter gene construct containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with varying concentrations of asoprisnil, alone (to test for agonist activity) or in combination with progesterone (to test for antagonist activity).
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The level of reporter gene expression is indicative of the degree of PR activation or inhibition by the test compound.
Clinical Trial Protocol (Phase II Example)
Objective: To evaluate the efficacy and safety of different doses of asoprisnil in women with uterine leiomyomata.[9]
Methodology:
-
Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Patient Population: Premenopausal women with symptomatic uterine fibroids.[9]
-
Intervention: Patients are randomized to receive daily oral doses of asoprisnil (e.g., 5 mg, 10 mg, 25 mg) or a placebo for a defined treatment period (e.g., 12 weeks).[9]
-
Outcome Measures:
-
Safety Monitoring: Monitoring of adverse events, endometrial thickness and morphology, and hormonal parameters.[9]
-
Data Analysis: Statistical comparison of the treatment groups to the placebo group for all outcome measures.
Conclusion
This compound is a well-characterized selective progesterone receptor modulator with a distinct pharmacodynamic and pharmacokinetic profile. Its mixed agonist/antagonist activity at the progesterone receptor provides a mechanism for tissue-selective effects, offering therapeutic benefits in gynecological disorders like uterine fibroids and endometriosis. Although its clinical development was halted due to long-term endometrial safety concerns, the extensive research on asoprisnil has significantly advanced the understanding of SPRMs and continues to inform the development of new therapies in this class.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, controlled trial of asoprisnil, a novel selective progesterone receptor modulator, in women with uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 12-month extension study to evaluate the safety and efficacy of asoprisnil in women with heavy menstrual bleeding and uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Asoprisnil Ecamate: A Technical Guide for Selective Progesterone Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asoprisnil ecamate (J956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1] As a member of the 11β-benzaldoxime-substituted estratriene class of compounds, asoprisnil and its active metabolite, asoprisnil (J867), exhibit a unique pharmacological profile characterized by partial agonist and antagonist effects on the progesterone receptor (PR).[2][3][4] This tissue-selective activity allows for the modulation of progesterone-dependent pathways with the potential to induce endometrial antiproliferative effects and reduce tumor volume without causing significant estrogen deprivation.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, pharmacodynamics, clinical efficacy, and experimental methodologies associated with this compound, intended to serve as a resource for researchers and professionals in the field of drug development.
Mechanism of Action: Modulating the Progesterone Receptor Signaling Pathway
This compound's therapeutic effects are mediated through its interaction with the progesterone receptor, a member of the nuclear receptor superfamily. Unlike full agonists (progestins) or antagonists (antiprogestins), asoprisnil acts as an SPRM, demonstrating a mixed agonist/antagonist profile that is tissue- and gene-specific.[2][3]
The binding of asoprisnil to the PR induces a conformational change in the receptor that is distinct from that induced by either progesterone or pure antagonists. This altered conformation allows for the differential recruitment of coactivators and corepressors to the receptor-DNA complex, thereby modulating the transcription of target genes.[5] In tissues where coactivators are preferentially recruited, asoprisnil exhibits partial agonist activity. Conversely, in tissues where corepressors are predominantly recruited, it displays antagonist activity. This differential recruitment is a cornerstone of its tissue-selective effects.[5]
Specifically, asoprisnil has been shown to weakly recruit the coactivators SRC-1 and AIB1, while strongly recruiting the corepressor NCoR.[5] This balance of co-regulator interaction is thought to be responsible for its unique pharmacological profile. In the context of uterine fibroids, asoprisnil has been shown to down-regulate the expression of key growth factors such as EGF, IGF-I, and TGFβ3, and their respective receptors in leiomyoma cells, contributing to its anti-proliferative effects.
Signaling Pathway Diagrams
Pharmacodynamics and Receptor Binding Profile
This compound and its active metabolite, asoprisnil, exhibit a distinct receptor binding profile. While specific Ki or IC50 values are not consistently reported in publicly available literature, the relative binding affinities have been characterized.
Table 1: Receptor Binding Affinity of Asoprisnil
| Receptor | Relative Binding Affinity | Notes |
| Progesterone Receptor (PR) | High | Higher affinity than progesterone.[3][6] |
| Glucocorticoid Receptor (GR) | Moderate | Reduced affinity compared to mifepristone.[3][6] |
| Androgen Receptor (AR) | Low | [3][6] |
| Estrogen Receptor (ER) | No significant affinity | [3][6] |
| Mineralocorticoid Receptor (MR) | No significant affinity | [3][6] |
Clinical Efficacy
Clinical trials have primarily focused on the efficacy of asoprisnil in treating uterine fibroids and endometriosis.
Uterine Fibroids
Phase II and III clinical trials have demonstrated that asoprisnil effectively reduces heavy menstrual bleeding and the volume of uterine fibroids.
Table 2: Summary of Asoprisnil Efficacy in Women with Uterine Fibroids (12-week treatment)
| Outcome Measure | Placebo | Asoprisnil 5 mg | Asoprisnil 10 mg | Asoprisnil 25 mg |
| Suppression of Uterine Bleeding | - | 28% | 64% | 83% |
| Median Reduction in Leiomyoma Volume | - | - | - | 36% |
| Reduction in Bloating | No significant change | - | Significant | Significant |
| Reduction in Pelvic Pressure | No significant change | - | - | Significant |
Data from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.
A pooled analysis of two 12-month, placebo-controlled, randomized trials provided further evidence of asoprisnil's long-term efficacy.
Table 3: Pooled Analysis of Asoprisnil Efficacy in Uterine Fibroids (12-month treatment)
| Outcome Measure | Placebo | Asoprisnil 10 mg | Asoprisnil 25 mg |
| Primary Efficacy Endpoint Met (%) | 35% | 90% | 93% |
| Amenorrhea Achieved (%) | 3-12% | 66-78% | 83-93% |
| Median Change in Primary Fibroid Volume | +16% | up to -48% | up to -63% |
| Median Change in Uterine Volume | +13% | up to -28% | up to -39% |
Primary efficacy endpoint defined as: ≥50% reduction in monthly blood loss, hemoglobin concentration ≥11 g/dL or an increase of ≥1 g/dL, and no interventional therapy for uterine fibroids.
Endometriosis
Asoprisnil has also shown promise in reducing pain associated with endometriosis.
Table 4: Efficacy of Asoprisnil in Women with Endometriosis-Associated Pain (12-week treatment)
| Outcome Measure | Placebo | Asoprisnil 5 mg | Asoprisnil 10 mg | Asoprisnil 25 mg |
| Reduction in Nonmenstrual Pelvic Pain | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Reduction in Dysmenorrhea | No significant change | Significant reduction | Significant reduction | Significant reduction |
Data from a randomized, placebo-controlled trial in women with a laparoscopic diagnosis of endometriosis and moderate to severe pain.[1]
Experimental Protocols
The preclinical and clinical evaluation of this compound has relied on a number of established experimental protocols to characterize its pharmacodynamic properties.
Progesterone Receptor Competitive Binding Assay
This in vitro assay is used to determine the binding affinity of a test compound to the progesterone receptor.
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-tagged progestin for binding to the progesterone receptor.
-
Methodology:
-
A preparation of progesterone receptors (e.g., from rabbit uterus cytosol or recombinant human PR) is incubated with a fixed concentration of a labeled progestin (e.g., [3H]-progesterone or a fluorescently-labeled progestin).
-
Increasing concentrations of the unlabeled test compound (asoprisnil) are added to the incubation mixture.
-
After reaching equilibrium, the bound and free labeled progestin are separated (e.g., by filtration or dextran-coated charcoal).
-
The amount of radioactivity or fluorescence in the bound fraction is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the labeled progestin (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
-
McPhail Test (Rabbit Endometrial Transformation Assay)
This in vivo assay assesses the progestational (agonist) and antiprogestational (antagonist) activity of a compound on the rabbit endometrium.
-
Principle: The test measures the ability of a compound to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.
-
Methodology:
-
Immature female rabbits are primed with daily injections of estradiol for several days to induce endometrial proliferation.
-
For agonist testing, the animals are then treated with the test compound for a specified period.
-
For antagonist testing, the animals are co-treated with progesterone and the test compound.
-
At the end of the treatment period, the animals are euthanized, and the uteri are removed.
-
Histological sections of the endometrium are prepared and scored for the degree of glandular proliferation and secretory transformation (McPhail score). A score of 0 represents a proliferative endometrium, while a score of 4 represents a fully secretory endometrium.
-
Hershberger Assay (Rat Accessory Sex Gland Assay)
This in vivo assay is used to screen for androgenic and anti-androgenic activity of a test substance.
-
Principle: The assay is based on the androgen-dependent growth of accessory sex glands in castrated male rats.
-
Methodology:
-
Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
For androgenic activity assessment, the castrated rats are treated with the test compound daily for a specified period (typically 10 days).
-
For anti-androgenic activity assessment, the castrated rats are co-treated with testosterone propionate (a potent androgen) and the test compound.
-
At the end of the treatment period, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
An increase in the weight of these tissues indicates androgenic activity, while a decrease in the testosterone-induced weight gain indicates anti-androgenic activity.
-
Experimental Workflow Diagram
Conclusion
This compound represents a significant development in the field of selective progesterone receptor modulators. Its unique mixed agonist/antagonist profile allows for the targeted modulation of progesterone-dependent pathways, leading to clinically meaningful improvements in symptoms associated with uterine fibroids and endometriosis. The data summarized in this technical guide highlight its efficacy in reducing menstrual bleeding, alleviating pelvic pain, and decreasing fibroid and uterine volume. While its development was discontinued, the extensive preclinical and clinical research conducted with this compound has provided valuable insights into the therapeutic potential of SPRMs and continues to inform the development of next-generation modulators for gynecological and other hormone-dependent conditions. This guide serves as a foundational resource for scientists and researchers working to advance this important class of therapeutic agents.
References
- 1. epa.gov [epa.gov]
- 2. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. US20070082876A1 - Novel C18 modified retrosteroids as progesterone receptor modulator compounds - Google Patents [patents.google.com]
- 6. 90 YEARS OF PROGESTERONE: Selective progesterone receptor modulators in gynaecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
Asoprisnil Ecamate: A Technical Overview of its Discovery and Developmental Journey
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asoprisnil ecamate (J956) emerged as a promising synthetic, steroidal selective progesterone receptor modulator (SPRM) for the treatment of gynecological conditions such as endometriosis and uterine fibroids. As a prodrug of asoprisnil (J867), it exhibited a unique mixed progesterone receptor (PR) agonist and antagonist profile, positioning it as a potentially safer alternative to purely antagonistic or agonistic therapies. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and developmental history of this compound, including its preclinical evaluation and clinical trial outcomes. The development of this compound was ultimately discontinued due to endometrial safety concerns observed in long-term studies.[1][2] This document serves as a comprehensive resource, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Introduction: The Dawn of Selective Progesterone Receptor Modulators
The quest for therapeutic agents that could selectively modulate the progesterone receptor (PR) without the side effects associated with pure agonists (progestins) or antagonists (antiprogestins) led to the development of SPRMs.[3][4] Asoprisnil, the active metabolite of this compound, was identified as a first-in-class SPRM belonging to the 11β-benzaldoxime-substituted estratriene series.[3][5] These compounds were designed to elicit tissue-selective progesterone agonist, antagonist, or mixed effects, offering a targeted approach to treating hormone-dependent gynecological disorders.[3][4] this compound was developed as a prodrug to improve the pharmacokinetic properties of asoprisnil.
Discovery and Synthesis
The discovery of asoprisnil and its derivatives stemmed from a drug discovery program aimed at identifying PR ligands with a combination of agonist and antagonist activities.[5] The synthesis of asoprisnil and related 11β-benzaldoxime substituted SPRMs involved multi-step chemical processes.
Synthetic Pathway Overview
While the precise, proprietary synthesis protocols for this compound are not publicly available, the general approach for creating 11β-benzaldoxime-substituted estratrienes has been described in the patent literature. The synthesis typically involves the introduction of a benzaldehyde group at the 11β position of an estra-4,9-diene-3-one steroid backbone, followed by the formation of an oxime and subsequent modification of the oxime group.
(Note: A detailed, step-by-step synthetic protocol for this compound is not available in the public domain.)
Mechanism of Action: A Tale of Mixed Signals
This compound, through its active metabolite asoprisnil, exerts its effects by binding to the progesterone receptor. Its unique pharmacological profile arises from its ability to act as both a partial agonist and an antagonist, depending on the cellular context and the presence of progesterone.[1][6][7]
Progesterone Receptor Signaling
The progesterone receptor is a nuclear transcription factor that, upon ligand binding, undergoes a conformational change, dimerizes, and binds to progesterone response elements (PREs) on DNA to regulate gene expression. This process is modulated by the recruitment of coactivators or corepressors.
Asoprisnil's Modulatory Effect
Asoprisnil's interaction with the PR induces a receptor conformation that is distinct from that induced by either progesterone (a full agonist) or mifepristone (a full antagonist).[8] This unique conformation leads to the differential recruitment of coactivators and corepressors, resulting in a mixed transcriptional response. In the absence of progesterone, asoprisnil can weakly recruit coactivators, leading to partial agonist effects.[8] In the presence of progesterone, asoprisnil competes for PR binding and can displace progesterone, leading to antagonist effects.[8]
Signaling Pathway Diagram
Preclinical Pharmacology
A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of this compound and its active metabolite.
Receptor Binding Affinity
Asoprisnil demonstrated high and selective binding affinity for the progesterone receptor.
Table 1: Receptor Binding Profile of Asoprisnil
| Receptor | Relative Binding Affinity | Tissue Source |
| Progesterone Receptor (PR) | High | Rabbit Uterus[1] |
| Glucocorticoid Receptor (GR) | Reduced (compared to mifepristone) | Rat Thymus[1] |
| Androgen Receptor (AR) | Low | Rat Prostate[1] |
| Estrogen Receptor (ER) | No Affinity | Rabbit Uterus[1] |
| Mineralocorticoid Receptor (MR) | No Affinity | Rat Kidney[1] |
(Note: Specific quantitative Ki values for this compound are not consistently reported in publicly available literature.)
In Vivo Efficacy Models
The McPhail test is a classical in vivo assay to assess the progestational (agonist) activity of a compound by observing the endometrial proliferation in immature, estrogen-primed female rabbits. Asoprisnil demonstrated partial agonist effects in this model.[8]
Experimental Protocol: McPhail Test (Generalized)
-
Animal Model: Immature female rabbits.
-
Priming: Daily administration of estrogen for a defined period to induce endometrial proliferation.
-
Treatment: Administration of the test compound (e.g., asoprisnil) or a vehicle control for several consecutive days.
-
Endpoint: Histological examination of the uterus to assess the degree of endometrial transformation, scored on the McPhail scale.
(Note: The specific parameters of the McPhail test used for Asoprisnil are not detailed in the available literature.)
Studies in guinea pigs and cynomolgus monkeys further characterized the mixed agonist/antagonist profile of asoprisnil. In monkeys, asoprisnil induced endometrial atrophy, demonstrating its antiproliferative effects.[8]
Clinical Development
This compound advanced to Phase III clinical trials for the treatment of uterine fibroids and endometriosis.
Clinical Trial Data
Clinical studies demonstrated that asoprisnil effectively controlled uterine bleeding and reduced the volume of uterine fibroids in a dose-dependent manner.
Table 2: Efficacy of Asoprisnil in a 12-week Phase II Study in Women with Uterine Leiomyomata (NCT00160459)
| Dose | Suppression of Uterine Bleeding (% of subjects) | Median Reduction in Leiomyoma Volume (%) |
| 5 mg | 28% | Not statistically significant |
| 10 mg | 64% | Not statistically significant |
| 25 mg | 83% | 36% |
Table 3: Efficacy of Asoprisnil in a 12-month Study in Women with Heavy Menstrual Bleeding and Uterine Fibroids
| Dose | Achievement of Amenorrhea (% of women) | Median Reduction in Primary Fibroid Volume (%) |
| 10 mg | 66-78% | up to -48% |
| 25 mg | 83-93% | up to -63% |
Experimental Workflow in Clinical Trials
Developmental Discontinuation
Despite the promising efficacy data, the development of this compound was discontinued. Long-term extension studies revealed endometrial safety concerns, including an increase in endometrial thickness.[2] These findings highlighted the complex, tissue-specific effects of SPRMs and the challenges in achieving a perfect balance of agonist and antagonist activities for chronic use.
Conclusion
This compound represents a significant milestone in the development of selective progesterone receptor modulators. Its unique mixed agonist/antagonist profile demonstrated clinical efficacy in treating symptoms associated with uterine fibroids and endometriosis. However, the long-term safety findings underscore the critical importance of thoroughly understanding the tissue-specific effects of SPRMs. The developmental history of this compound provides valuable lessons for future drug discovery and development efforts in the field of hormone-dependent gynecological conditions, emphasizing the need for careful evaluation of the long-term consequences of modulating steroid hormone receptors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. WO2007065726A1 - 11β-BENZALDOXIME DERIVATIVES OF D-HOMOOESTRA-4,9-DIEN-3-ONES - Google Patents [patents.google.com]
- 3. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Asoprisnil Ecamate's Steroidal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate (J956) is a synthetic steroidal selective progesterone receptor modulator (SPRM) that has been investigated for its therapeutic potential in gynecological disorders such as uterine fibroids and endometriosis.[1] As a prodrug, it is converted to its active metabolite, Asoprisnil (J867). This technical guide provides a comprehensive overview of the in vitro steroidal activity of Asoprisnil, focusing on its binding affinity, functional activity at the progesterone receptor (PR), and the molecular mechanisms underlying its mixed agonist-antagonist profile. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using the DOT language are provided to illustrate signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Asoprisnil's Steroidal Activity
The in vitro activity of Asoprisnil has been characterized through various assays to determine its binding affinity and functional potency at steroid hormone receptors.
Table 1: Steroid Receptor Binding Affinity of Asoprisnil
This table summarizes the relative binding affinity (RBA) and inhibition constant (Ki) of Asoprisnil for various human steroid receptors.
| Receptor | Ligand | Binding Affinity | Ki (nM) | Source |
| Progesterone Receptor (PR) | Asoprisnil | Higher than progesterone | 0.85 ± 0.01 | [2][3][4] |
| Glucocorticoid Receptor (GR) | Asoprisnil | Moderate affinity, reduced compared to mifepristone | - | [2][3] |
| Androgen Receptor (AR) | Asoprisnil | Low affinity | - | [2][3] |
| Estrogen Receptor (ER) | Asoprisnil | No binding affinity | - | [2][3] |
| Mineralocorticoid Receptor (MR) | Asoprisnil | No binding affinity | - | [2][3] |
Note: A dash (-) indicates that specific quantitative data was not available in the cited sources.
Table 2: Functional Activity of Asoprisnil in T47D Human Breast Cancer Cells
This table presents the half-maximal inhibitory concentration (IC50) of Asoprisnil in a functional assay measuring progesterone-induced alkaline phosphatase activity.
| Assay | Cell Line | Activity | IC50 (nM) | Source |
| Alkaline Phosphatase Activity | T47D | Antagonist | 2 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Steroid Receptors
This protocol outlines a competitive binding assay to determine the affinity of Asoprisnil for various steroid receptors.
Objective: To quantify the binding affinity (Ki) of Asoprisnil for the progesterone receptor (PR), glucocorticoid receptor (GR), androgen receptor (AR), estrogen receptor (ER), and mineralocorticoid receptor (MR).
Materials:
-
Cytosolic fractions from target tissues (e.g., rabbit uterus for PR, rat thymus for GR, rat prostate for AR).[3][6]
-
Radiolabeled ligands (e.g., [3H]R5020 for PR).[7]
-
Unlabeled competitor (Asoprisnil).
-
Assay buffer.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare cytosolic extracts from appropriate tissues containing the receptor of interest.
-
Incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled competitor (Asoprisnil) in the presence of the receptor preparation.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a suitable method (e.g., hydroxylapatite adsorption or filter binding).
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Progesterone-Induced Alkaline Phosphatase Activity Assay in T47D Cells
This cell-based functional assay is used to assess the progestogenic or anti-progestogenic activity of compounds.
Objective: To determine the antagonist activity (IC50) of Asoprisnil on progesterone-induced alkaline phosphatase expression.
Materials:
-
T47D human breast cancer cells.[5]
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Progesterone (agonist).
-
Asoprisnil (test compound).
-
p-Nitrophenyl phosphate (pNPP) substrate.
-
Microplate reader.
Procedure:
-
Culture T47D cells in appropriate medium until they reach a suitable confluency.
-
Treat the cells with a fixed concentration of progesterone to induce alkaline phosphatase expression.
-
Simultaneously, treat the cells with increasing concentrations of Asoprisnil.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Lyse the cells to release the intracellular enzymes.
-
Add the pNPP substrate to the cell lysates. Alkaline phosphatase will convert pNPP to p-nitrophenol, a yellow product.
-
Measure the absorbance of the yellow product at 405 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the Asoprisnil concentration to generate a dose-response curve.
-
Calculate the IC50 value, representing the concentration of Asoprisnil that inhibits 50% of the progesterone-induced alkaline phosphatase activity.
Mammalian Two-Hybrid Assay for Coactivator and Corepressor Recruitment
This assay investigates the interaction of nuclear receptors with co-regulatory proteins in the presence of a ligand.
Objective: To assess the ability of Asoprisnil-bound progesterone receptor to recruit coactivators and corepressors.
Materials:
-
Mammalian cell line (e.g., CV-1).
-
Expression vector for a fusion protein of the Gal4 DNA-binding domain (DBD) and the progesterone receptor ligand-binding domain (PR-LBD).
-
Expression vector for a fusion protein of the VP16 activation domain (AD) and a co-regulatory protein (e.g., SRC-1, NCoR).
-
Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
-
Transfection reagent.
-
Asoprisnil.
-
Luciferase assay system.
Procedure:
-
Co-transfect the mammalian cells with the Gal4-PR-LBD, VP16-co-regulator, and luciferase reporter plasmids.
-
Treat the transfected cells with Asoprisnil or a control compound.
-
If Asoprisnil promotes the interaction between the PR-LBD and the co-regulator, the Gal4-DBD and VP16-AD will be brought into proximity, leading to the activation of luciferase gene expression.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates recruitment of the co-regulator by the Asoprisnil-bound PR.
Mandatory Visualizations
Asoprisnil's Mechanism of Action at the Progesterone Receptor
Caption: Asoprisnil's mixed agonist/antagonist signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Logical Relationship of Asoprisnil's Effects
Caption: Logical flow from molecular binding to cellular effects.
Conclusion
This compound, through its active metabolite Asoprisnil, exhibits a unique in vitro steroidal profile characterized by high and selective binding to the progesterone receptor.[2][3] Its classification as a selective progesterone receptor modulator (SPRM) is substantiated by its mixed agonist-antagonist activity, which is a consequence of its ability to induce a specific conformation in the PR that leads to the differential recruitment of both coactivators and corepressors.[8][9] This detailed in vitro characterization provides a fundamental understanding of Asoprisnil's mechanism of action and serves as a valuable resource for researchers and professionals in the field of drug development for gynecological therapies.
References
- 1. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Binding of (3H)R5020 to progesterone receptor and serum contaminants in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Asoprisnil Ecamate: A Deep Dive into its Molecular Impact on Progesterone-Responsive Genes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), has demonstrated significant potential in the treatment of progesterone-dependent gynecological disorders such as uterine fibroids and endometriosis. Its therapeutic effects are rooted in its unique ability to differentially modulate the progesterone receptor (PR), leading to a cascade of changes in the expression of progesterone-responsive genes. This technical guide provides a comprehensive overview of the molecular mechanisms of asoprisnil, focusing on its effects on gene expression, and details the experimental methodologies used to elucidate these actions.
Introduction
Asoprisnil is a novel SPRM that exhibits both partial agonist and antagonist activities on the progesterone receptor.[1] This dual activity allows for a tissue-selective modulation of progesterone's effects, leading to antiproliferative and pro-apoptotic outcomes in uterine leiomyoma cells without significantly impacting other tissues.[2][3] This document will explore the intricate signaling pathways influenced by asoprisnil and the resultant changes in gene expression that underpin its therapeutic efficacy.
Mechanism of Action
Asoprisnil's primary mechanism of action involves binding to the progesterone receptor. This binding event induces a conformational change in the receptor that is distinct from that caused by progesterone or pure antagonists.[4] This unique conformation allows asoprisnil to recruit a specific profile of co-activators and co-repressors to the promoter regions of target genes, leading to a mixed agonist/antagonist response.[4][5] In the context of uterine leiomyoma, this modulation results in the inhibition of cell proliferation and the induction of apoptosis.[2]
Effects on Progesterone-Responsive Gene Expression
Asoprisnil has been shown to significantly alter the expression of a variety of progesterone-responsive genes involved in cell growth, proliferation, and apoptosis. The following tables summarize the observed effects on key gene families.
Growth Factors and their Receptors
Asoprisnil treatment has been demonstrated to down-regulate the expression of several key growth factors and their receptors in cultured uterine leiomyoma cells, thereby inhibiting the signaling pathways that drive cell proliferation.[6]
| Gene/Protein | Asoprisnil Concentration | Observed Effect in Leiomyoma Cells | Reference |
| Epidermal Growth Factor (EGF) | 10⁻⁷ M | Decreased mRNA and protein expression | [6] |
| Insulin-like Growth Factor-I (IGF-I) | 10⁻⁷ M | Decreased mRNA and protein expression | [6] |
| Transforming Growth Factor-beta3 (TGF-β3) | 10⁻⁷ M | Decreased mRNA and protein expression | [6] |
| Phosphorylated EGF Receptor (p-EGFR) | 10⁻⁷ M | Decreased protein expression | [6] |
| IGF-I Receptor alpha subunit (IGF-IRα) | 10⁻⁷ M | Decreased protein expression | [6] |
| Phosphorylated TGF-β Receptor type II (p-TGF-β RII) | 10⁻⁷ M | Decreased protein expression | [6] |
Apoptosis-Related Genes
A key therapeutic effect of asoprisnil is the induction of apoptosis in leiomyoma cells. This is achieved through the modulation of the extrinsic apoptosis pathway, primarily involving the TNF-related apoptosis-inducing ligand (TRAIL) and its receptors.[7]
| Gene/Protein | Asoprisnil Concentration | Observed Effect in Leiomyoma Cells | Reference |
| TRAIL | Graded concentrations | Significantly increased protein content | [7] |
| Death Receptor 4 (DR4) | Graded concentrations | Significantly increased protein content | [7] |
| Death Receptor 5 (DR5) | Graded concentrations | Significantly increased protein content | [7] |
| Cleaved Caspase-8 | Graded concentrations | Increased cleavage | [7] |
| Cleaved Caspase-7 | Graded concentrations | Increased cleavage | [7] |
| Cleaved Caspase-3 | Graded concentrations | Increased cleavage | [2][7] |
| X-linked inhibitor of apoptosis protein (XIAP) | Graded concentrations | Decreased protein content | [7] |
| Bcl-2 | Graded concentrations | Decreased protein expression | [2] |
| Cleaved PARP | Graded concentrations | Increased protein expression | [2] |
Cell Proliferation Markers
Consistent with its antiproliferative effects, asoprisnil has been shown to reduce the expression of key markers of cell proliferation in uterine tissues.
| Gene/Protein | Asoprisnil Dose | Observed Effect | Tissue | Reference |
| Ki-67 | 10 mg and 25 mg daily | Decreased stromal expression | Endometrium | |
| Ki-67 | 25 mg daily | Decreased expression | Myometrium | |
| Proliferating Cell Nuclear Antigen (PCNA) | Graded concentrations | Decreased protein expression | Leiomyoma Cells | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by asoprisnil and a general workflow for the experimental investigation of its effects on gene expression.
Caption: Asoprisnil's mechanism of action on gene expression.
Caption: Asoprisnil-induced TRAIL-mediated apoptosis pathway.
Caption: General experimental workflow for gene expression analysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of asoprisnil's effects.
Cell Culture and Treatment
-
Cell Lines: Primary human uterine leiomyoma cells and matching myometrial cells are isolated from patient tissues.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.[7]
-
Asoprisnil Treatment: For experiments, cells are often stepped down to serum-free conditions for 24 hours before treatment with graded concentrations of asoprisnil (e.g., 10⁻⁸ M to 10⁻⁶ M) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).[6][7]
RNA Isolation and Semi-Quantitative RT-PCR
-
RNA Extraction: Total RNA is extracted from cultured cells using a suitable method, such as the TRIzol reagent, according to the manufacturer's instructions.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): The resulting cDNA is used as a template for PCR amplification using gene-specific primers for the target genes (e.g., EGF, IGF-I, TGF-β3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: PCR products are resolved by agarose gel electrophoresis and visualized by ethidium bromide staining. The intensity of the bands is quantified using densitometry.[6]
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the proteins of interest (e.g., TRAIL, DR4, DR5, cleaved caspases, p-EGFR, etc.) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]
Immunocytochemistry
-
Cell Preparation: Cells are cultured on chamber slides, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are incubated with primary antibodies against proliferation markers like Ki-67 or PCNA, followed by incubation with a biotinylated secondary antibody and then a streptavidin-peroxidase complex.
-
Visualization: The staining is visualized using a diaminobenzidine (DAB) substrate, and the cells are counterstained with hematoxylin.
-
Quantification: The percentage of positively stained cells is determined by counting a sufficient number of cells under a microscope.[2]
Conclusion
This compound exerts its therapeutic effects on progesterone-responsive tissues through a complex interplay of molecular events. Its ability to act as a selective progesterone receptor modulator allows for a fine-tuned regulation of gene expression, leading to the inhibition of cell proliferation and the induction of apoptosis in uterine leiomyoma cells. The data and methodologies presented in this guide provide a foundational understanding of asoprisnil's molecular pharmacology and serve as a valuable resource for researchers and clinicians in the field of gynecology and drug development. Further research into the downstream targets of asoprisnil will continue to illuminate its therapeutic potential and may pave the way for the development of next-generation SPRMs with enhanced efficacy and safety profiles.
References
- 1. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective progesterone receptor modulator asoprisnil induces endoplasmic reticulum stress in cultured human uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Asoprisnil Ecamate's Mixed Agonist-Antagonist Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), exhibits a unique mixed agonist-antagonist profile on the progesterone receptor (PR), leading to its investigation for the treatment of gynecological disorders such as uterine fibroids and endometriosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this dual activity. Through a synthesis of available data, we detail Asoprisnil's binding affinity to PR isoforms, the subsequent conformational changes in the receptor, and the differential recruitment of coactivators and corepressors that ultimately dictates the transcriptional output. Furthermore, this guide outlines the downstream signaling pathways and effects on gene expression that contribute to its tissue-selective effects. Detailed experimental protocols for key assays and structured quantitative data are provided to facilitate further research and development in this area.
Introduction
This compound is a synthetic steroidal compound that acts as a selective progesterone receptor modulator (SPRM).[1][2] Unlike full agonists (progestins) or full antagonists (antiprogestins), SPRMs like this compound can exert both agonistic and antagonistic effects on the progesterone receptor (PR) in a tissue- and gene-specific manner.[3][4] This mixed activity profile has generated significant interest in its therapeutic potential for hormone-dependent gynecological conditions, offering the possibility of mitigating the adverse effects associated with complete receptor activation or blockade.[5] Understanding the molecular basis of this dual functionality is crucial for the rational design and development of next-generation SPRMs with improved efficacy and safety profiles.
This guide will dissect the intricate molecular interactions and downstream cellular events that govern this compound's mixed agonist-antagonist activity.
Molecular Mechanism of Action
The mixed agonist-antagonist profile of this compound is a result of a complex interplay between its binding to the progesterone receptor, the induction of a unique receptor conformation, and the subsequent differential recruitment of transcriptional co-regulators.
Progesterone Receptor Binding and Conformational Changes
Asoprisnil binds with high affinity to the ligand-binding domain (LBD) of both progesterone receptor isoforms, PR-A and PR-B.[2] This binding induces a distinct conformational change in the PR LBD, which differs from the conformations induced by either the natural agonist, progesterone, or full antagonists like RU486.[1][6] The crystal structure of the PR-LBD complexed with Asoprisnil reveals a conformation that can be described as an intermediate between the classic agonist and antagonist states.[1] This unique conformation is central to its mixed activity, as it presents a surface that can be recognized by both coactivators and corepressors.
Differential Recruitment of Coactivators and Corepressors
The transcriptional activity of the progesterone receptor is modulated by the recruitment of coactivator and corepressor proteins. Coactivators, such as Steroid Receptor Coactivator-1 (SRC-1) and Amplified in Breast Cancer 1 (AIB1), enhance gene transcription, while corepressors, like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT), repress it.
Asoprisnil-bound PR exhibits a distinct co-regulator recruitment profile:
-
Weak Recruitment of Coactivators: Asoprisnil-liganded PR has been shown to weakly recruit coactivators like SRC-1 and AIB1.[3][6] This limited coactivator interaction is thought to be responsible for its partial agonist effects on certain target genes.[4]
-
Strong Recruitment of Corepressors: In contrast, Asoprisnil-bound PR strongly recruits corepressors such as NCoR and SMRT, a characteristic it shares with full antagonists.[6] This robust corepressor binding is the primary driver of its antagonistic properties.
The balance between the weak recruitment of coactivators and the strong recruitment of corepressors is a key determinant of the net transcriptional effect of Asoprisnil on a given gene in a specific cell type.
Downstream Signaling and Gene Expression
The differential recruitment of co-regulators by Asoprisnil-bound PR translates into a unique pattern of downstream signaling and gene expression, contributing to its tissue-selective effects.
Modulation of Target Gene Expression
Asoprisnil exhibits a mixed agonist/antagonist profile on the expression of various PR target genes. For example, in T47D breast cancer cells, Asoprisnil has been shown to:
-
Weakly activate the expression of serum and glucocorticoid-regulated kinase 1 (Sgk-1) and periplakin (PPL).[6]
-
Antagonize progesterone-induced expression of both Sgk-1 and PPL.[6]
-
In rat leiomyoma cells, Asoprisnil demonstrates partial progesterone-like inhibition of cyclooxygenase-2 (COX-2) gene expression.[6]
Impact on Signaling Pathways
While direct, comprehensive studies are ongoing, evidence suggests that Asoprisnil's effects are, in part, mediated through the modulation of key intracellular signaling pathways, particularly in uterine leiomyoma cells.
-
MAPK/ERK Pathway: Studies in leiomyoma cells suggest that progesterone can activate the MAPK/ERK pathway. Asoprisnil, with its antagonistic properties, is thought to inhibit this progesterone-induced activation, thereby contributing to its antiproliferative effects.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is another critical regulator of cell survival and proliferation. Progesterone has been shown to activate this pathway in leiomyoma cells. Asoprisnil's antagonistic activity may lead to the downregulation of this pathway, promoting apoptosis.[7]
-
Apoptosis Pathways: In cultured uterine leiomyoma cells, Asoprisnil has been shown to induce apoptosis through at least two distinct mechanisms:
-
TRAIL-Mediated Apoptosis: Asoprisnil upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptors DR4 and DR5, leading to the activation of the extrinsic apoptosis pathway.[1][6]
-
Endoplasmic Reticulum (ER) Stress: Asoprisnil can also induce ER stress, leading to the activation of the unfolded protein response and subsequent apoptosis.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to Asoprisnil's interaction with the progesterone receptor and its effects on gene expression.
Table 1: Progesterone Receptor Binding Affinity
| Ligand | Receptor | Ki (nM) | Reference |
| Asoprisnil | Human PR | 0.85 ± 0.01 | [1] |
| Progesterone | Human PR | 4.3 ± 1.0 | [1] |
| RU486 | Human PR | 0.82 ± 0.01 | [1] |
Table 2: Effect of Asoprisnil on Gene Expression in T47D Cells
| Gene | Asoprisnil Effect (Agonism) | Fold Induction (vs. Vehicle) | % of Progesterone Max | Asoprisnil Effect (Antagonism) | % Inhibition of Progesterone Response | Reference |
| Sgk-1 | Weak Activation | 3.9 | 5% | Inhibition | 95% | |
| PPL | Weak Activation | 2.5 | 15% | Inhibition | 80% |
Table 3: Co-regulator Recruitment Profile
| Co-regulator | Asoprisnil-Bound PR Recruitment | Comparative Ligand (Recruitment) | Reference |
| SRC-1 | Weak | Progesterone (Strong) | [3][6] |
| AIB1 | Weak | Progesterone (Strong) | [6] |
| NCoR | Strong | RU486 (Strong) | [6] |
| SMRT | Strong | RU486 (Strong) | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to the progesterone receptor.
Protocol Outline:
-
Receptor Preparation: Prepare a cytosolic extract from cells or tissues expressing the progesterone receptor (e.g., T47D cells, rabbit uterus).
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled progestin (e.g., [³H]progesterone), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using a method such as vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Determine the IC₅₀ value (the concentration of Asoprisnil that inhibits 50% of the radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Coactivator/Corepressor Recruitment Assay (AlphaScreen)
This assay measures the ability of a ligand-bound nuclear receptor to recruit coactivator or corepressor peptides.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of biotinylated co-regulator peptide (e.g., SRC-1 or NCoR), GST-tagged PR-LBD, streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Assay Setup: In a microplate, combine the GST-PR-LBD, the biotinylated co-regulator peptide, and the test ligand (Asoprisnil, progesterone, or vehicle).
-
Incubation: Incubate the mixture to allow for ligand binding and co-regulator recruitment.
-
Bead Addition: Add the streptavidin-donor beads and anti-GST acceptor beads to the wells.
-
Signal Detection: Incubate in the dark and then measure the AlphaScreen signal using a plate reader. The signal is generated when the donor and acceptor beads are brought into close proximity by the protein-protein interaction.
-
Data Analysis: Plot the AlphaScreen signal against the ligand concentration to determine the potency and efficacy of co-regulator recruitment.
Luciferase Reporter Gene Assay
This cell-based assay is used to measure the transcriptional activity of the progesterone receptor in response to a ligand.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or T47D) and transiently transfect them with two plasmids: one expressing the progesterone receptor and another containing a luciferase reporter gene under the control of a progesterone-responsive promoter.
-
Ligand Treatment: Treat the transfected cells with various concentrations of this compound, a known agonist (progesterone), a known antagonist (RU486), or vehicle control.
-
Cell Lysis: After an appropriate incubation period, lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the activity against the ligand concentration to determine the agonist or antagonist effects of Asoprisnil.
Conclusion
The mixed agonist-antagonist activity of this compound is a finely tuned process orchestrated at the molecular level. Its unique interaction with the progesterone receptor induces a specific conformational state that allows for a nuanced recruitment of both coactivators and corepressors. This differential co-regulator binding, coupled with the modulation of downstream signaling pathways, results in a gene- and tissue-selective transcriptional response. The antiproliferative and pro-apoptotic effects observed in uterine leiomyoma cells highlight the therapeutic potential of this targeted molecular mechanism. A thorough understanding of these intricate processes, facilitated by the experimental approaches detailed in this guide, is paramount for the future development of SPRMs with optimized clinical profiles for the treatment of hormone-dependent diseases.
References
- 1. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
Initial Exploratory Studies on the Biological Effects of Asoprisnil Ecamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate (J-956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that was under investigation for the treatment of gynecological conditions such as endometriosis and uterine fibroids.[1] As an SPRM, it exhibits a unique profile of mixed progesterone receptor (PR) agonist and antagonist activities, which allows for tissue-selective effects.[1][2][3] This technical guide provides an in-depth overview of the initial exploratory studies on the biological effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Progesterone Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Asoprisnil | Progesterone Receptor (PR) | 0.85 ± 0.01 |
| Progesterone (P4) | Progesterone Receptor (PR) | 4.3 ± 1.0 |
| RU486 (Mifepristone) | Progesterone Receptor (PR) | 0.82 ± 0.01 |
Source: Madauss, K. P., et al. (2007).[4]
Table 2: Clinical Efficacy of Asoprisnil in Women with Uterine Fibroids (12-Week, Phase II Study)
| Treatment Group (daily dose) | Suppression of Uterine Bleeding (%) | Median Reduction in Leiomyoma Volume (%) |
| Placebo | - | - |
| 5 mg Asoprisnil | 28 | Not statistically significant |
| 10 mg Asoprisnil | 64 | Not statistically significant |
| 25 mg Asoprisnil | 83 | 36 |
Source: Chwalisz, K., et al. (2007).[5][6]
Table 3: Clinical Efficacy of Asoprisnil in Women with Heavy Menstrual Bleeding and Uterine Fibroids (12-Month, Pooled Phase III Studies)
| Treatment Group (daily dose) | Women Achieving Amenorrhea (%) | Median Reduction in Primary Fibroid Volume (%) | Median Reduction in Uterine Volume (%) |
| Placebo | 3-12 | +16 | +13 |
| 10 mg Asoprisnil | 66-78 | -48 | -28 |
| 25 mg Asoprisnil | 83-93 | -63 | -39 |
Source: Stewart, E. A., et al. (2019).[2][7][8]
Table 4: Effect of Asoprisnil on Endometrial Thickness (12-Month, Pooled Phase III Studies)
| Treatment Group (daily dose) | Mean Increase in Endometrial Thickness at Month 12 (mm) |
| Placebo | No significant change |
| 10 mg Asoprisnil | ~2 |
| 25 mg Asoprisnil | ~2 |
Source: Stewart, E. A., et al. (2019).[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the initial exploratory studies of this compound are provided below.
In Vitro Progesterone Receptor Binding Assay
-
Objective: To determine the binding affinity of Asoprisnil to the human progesterone receptor (PR).
-
Methodology:
-
Receptor Preparation: Cytosolic extracts containing the progesterone receptor are prepared from appropriate tissues (e.g., rabbit uterus) or cell lines (e.g., T47D).
-
Radioligand: A radiolabeled progestin, typically [³H]progesterone, is used as the ligand.
-
Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (Asoprisnil).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
-
McPhail Test (Rabbit Endometrial Transformation Assay)
-
Objective: To assess the progestational (agonist) and anti-progestational (antagonist) activity of Asoprisnil on the endometrium.
-
Methodology:
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The animals are primed with estrogen for several days to induce endometrial proliferation.
-
Treatment:
-
Agonist Activity: After estrogen priming, the animals are treated with the test compound (Asoprisnil) alone.
-
Antagonist Activity: After estrogen priming, the animals are treated with a standard progestin (e.g., progesterone) in combination with the test compound (Asoprisnil).
-
-
Endpoint: After the treatment period, the animals are euthanized, and the uteri are excised. The degree of endometrial glandular proliferation and differentiation is histologically assessed and scored on the McPhail scale. A higher score indicates greater progestational activity.[5]
-
Rat Uterotrophic Assay
-
Objective: To evaluate the estrogenic and anti-estrogenic effects of Asoprisnil on uterine weight.
-
Methodology:
-
Animal Model: Immature or ovariectomized female rats are used to minimize the influence of endogenous estrogens.
-
Treatment: The animals are treated with the test compound (Asoprisnil) daily for a period of three to seven days. A positive control group receives a known estrogen (e.g., ethinyl estradiol), and a negative control group receives the vehicle.
-
Endpoint: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and/or blotted weight).
-
Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant inhibition of the uterine weight increase induced by a co-administered estrogen indicates anti-estrogenic activity.[6][9][10]
-
Phase II/III Clinical Trial for Uterine Fibroids
-
Objective: To evaluate the efficacy and safety of Asoprisnil in premenopausal women with symptomatic uterine fibroids and heavy menstrual bleeding.
-
Methodology:
-
Study Design: Multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group studies.[3][6]
-
Participants: Premenopausal women with a diagnosis of uterine fibroids and heavy menstrual bleeding.[3]
-
Intervention: Participants are randomized to receive daily oral doses of Asoprisnil (e.g., 5 mg, 10 mg, 25 mg) or a matching placebo for a defined treatment period (e.g., 12 weeks or 12 months).[3][6]
-
Primary Efficacy Endpoints:
-
Reduction in menstrual blood loss, often assessed using a pictorial blood loss assessment chart (PBAC).
-
Improvement in hemoglobin levels.
-
Reduction in the volume of the dominant leiomyoma and the total uterine volume, measured by transvaginal ultrasound or MRI.[6]
-
-
Secondary Endpoints: Patient-reported outcomes such as pelvic pressure, bloating, and quality of life.[6]
-
Safety Assessments: Monitoring of adverse events, endometrial thickness (via ultrasound), and endometrial histology (via biopsy).[2]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Asoprisnil's mechanism as a Selective Progesterone Receptor Modulator (SPRM).
Caption: Workflow of a typical randomized controlled clinical trial for Asoprisnil.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 8. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urosphere.com [urosphere.com]
- 10. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Dissolving Asoprisnil Ecamate for In Vitro Assays
Application Note
Asoprisnil ecamate is a selective progesterone receptor modulator (SPRM) that has demonstrated significant potential in gynecological research, particularly in the study of uterine leiomyomas (fibroids).[1][2] Its mechanism of action involves the induction of apoptosis and inhibition of proliferation in uterine leiomyoma cells, making it a valuable tool for in vitro investigations into the pathophysiology of these benign tumors and the development of novel therapeutic strategies.[3] This document provides a detailed protocol for the proper dissolution of this compound for use in a variety of in vitro assays, ensuring compound stability and reliable experimental outcomes. Additionally, it outlines the key signaling pathways modulated by this compound.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₄₀N₂O₅ |
| Molecular Weight | 520.66 g/mol |
| Appearance | White to off-white solid |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this will be approximately 5.21 mg per 1 mL of DMSO.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for long-term storage. It is recommended to prepare fresh solutions weekly for optimal activity.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[4][5]
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level. For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the experimental groups.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Quantitative Data Summary
The following table summarizes the observed in vitro and in vivo effects of this compound at various concentrations.
| Concentration/Dose | Assay/Model System | Observed Effect | Reference |
| 10⁻⁷ M | Cultured human leiomyoma cells | Significantly increased protein levels of ubiquitin, phospho-PERK, phospho-eIF2α, ATF4, and GRP78, indicating induction of endoplasmic reticulum stress.[6] | [6] |
| 10⁻⁷ M | Cultured human leiomyoma cells | Significantly increased protein levels of TRAIL, DR4, and DR5, and induced cleavage of caspase-8, -7, and -3, indicating activation of the TRAIL-mediated apoptotic pathway.[7] | [7] |
| 10⁻⁸ to 10⁻⁶ M | Cultured human leiomyoma cells | Dose-dependent decrease in the number of viable cells and PCNA protein expression.[3] | [3] |
| 10⁻⁸ to 10⁻⁶ M | Cultured human leiomyoma cells | Dose- and time-dependent increase in TUNEL-positive cells and cleaved caspase-3, and a decrease in Bcl-2 protein expression.[3] | [3] |
| 5, 10, and 25 mg/day | Women with uterine leiomyomata (12-week clinical trial) | Dose-dependent suppression of uterine bleeding (28%, 64%, and 83% of subjects, respectively) and a median reduction in leiomyoma volume of 36% at the 25 mg dose.[2] | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow for preparing this compound and its proposed signaling pathway in uterine leiomyoma cells.
References
- 1. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, controlled trial of asoprisnil, a novel selective progesterone receptor modulator, in women with uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
- 6. Selective progesterone receptor modulator asoprisnil induces endoplasmic reticulum stress in cultured human uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asoprisnil Ecamate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of Asoprisnil ecamate (and its active metabolite, Asoprisnil) in murine models, based on available preclinical research. Asoprisnil is a selective progesterone receptor modulator (SPRM) that exhibits both agonistic and antagonistic effects on the progesterone receptor, making it a compound of interest for various gynecological conditions.
Recommended Dosage
Preclinical studies in murine models have established effective dose ranges for investigating the biological effects of Asoprisnil. The following table summarizes the recommended dosage from a key study investigating the anti-implantation effects of Asoprisnil in mice.
| Dosage Group | Dose (mg/g/day) | Administration Route | Duration | Observed Effect | Reference |
| Low Dosage | 0.05 | Not specified | Days 1-3 of pregnancy | Statistically significant decrease in implantation rate and average number of implantation embryos. | [1] |
| Medium Dosage | 0.1 | Not specified | Days 1-3 of pregnancy | Statistically significant decrease in implantation rate and average number of implantation embryos. | [1] |
| High Dosage | 0.2 | Not specified | Days 1-3 of pregnancy | Statistically significant decrease in implantation rate and average number of implantation embryos. | [1] |
Experimental Protocols
The following is a detailed methodology for an anti-implantation study in a murine model, adapted from the work of Yuan et al. (2013).
Animal Model
-
Species: Mouse (specific strain to be determined by the researcher)
-
Sex: Female
-
Age/Weight: Adult, sexually mature mice of appropriate weight for the selected strain.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.
Materials
-
Asoprisnil (J867)
-
Vehicle control (e.g., sterile saline, ethanol solution, or as appropriate for the specific formulation of Asoprisnil)
-
Gavage needles or appropriate equipment for the chosen administration route
-
Dissection tools
-
Microscope (for examination of nidation sites)
-
Transmission Electron Microscope (for ultrastructural analysis)
Experimental Procedure
-
Mating: House female mice with male mice of proven fertility. The day a vaginal plug is observed is designated as day 1 of pregnancy.
-
Grouping: Randomly assign pregnant mice to different experimental groups:
-
Vehicle control group
-
Low dosage Asoprisnil group (0.05 mg/g/day)
-
Medium dosage Asoprisnil group (0.1 mg/g/day)
-
High dosage Asoprisnil group (0.2 mg/g/day)
-
-
Drug Administration: Administer the assigned treatment (vehicle or Asoprisnil) to the mice daily from day 1 to day 3 of pregnancy. The route of administration should be consistent across all groups.
-
Endpoint Analysis:
-
Implantation Assessment (Day 8): Sacrifice a cohort of animals from each group on day 8 of pregnancy. Dissect the uterine horns and examine for the presence and number of nidation (implantation) sites.
-
Ultrastructural Analysis (Day 5): For a more detailed analysis of endometrial changes, sacrifice a separate cohort of animals on day 5 of pregnancy. Collect uterine tissue samples for examination under a transmission electron microscope to observe changes in the endometrial ultrastructure.[1]
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of Asoprisnil
Asoprisnil, as a Selective Progesterone Receptor Modulator (SPRM), functions by binding to the progesterone receptor (PR). Its mixed agonist/antagonist activity leads to a conformational change in the receptor that is distinct from that induced by progesterone or pure antagonists. This results in differential recruitment of co-activators and co-repressors to the receptor complex, leading to tissue-specific modulation of gene transcription.
Caption: Asoprisnil signaling pathway.
Experimental Workflow for Anti-Implantation Study
The following diagram illustrates the key steps in the experimental protocol described above.
References
Application Notes and Protocols for Asoprisnil Ecamate in Endometriosis Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate (J956) is a selective progesterone receptor modulator (SPRM) that was under investigation for the treatment of endometriosis and uterine fibroids. As a prodrug, it is converted to its active metabolite, Asoprisnil (J867). SPRMs are a class of compounds that exhibit tissue-selective progesterone agonist, antagonist, or mixed agonist/antagonist effects.[1][2][3] In the context of endometriosis, the therapeutic potential of this compound lies in its antiproliferative effects on endometrial tissue.[2][3] Preclinical studies in various animal models, including primates and rodents, have been conducted to evaluate its efficacy.[1][4] However, the clinical development of Asoprisnil was discontinued due to concerns about endometrial safety in long-term human trials. These application notes provide a summary of the available information on the use of this compound in animal models of endometriosis, including its mechanism of action, experimental protocols, and a synopsis of its observed effects.
Mechanism of Action
Asoprisnil acts as a mixed agonist and antagonist at the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. The tissue-specific effects of Asoprisnil are believed to be mediated by the differential expression of these isoforms and the recruitment of co-activator and co-repressor proteins to the PR complex. In endometrial tissue, Asoprisnil's partial agonist activity is thought to be insufficient to fully activate the progesterone receptor, leading to an overall antiproliferative effect and the suppression of estrogen-driven growth, a key factor in the pathophysiology of endometriosis. This modulation of the progesterone receptor signaling pathway ultimately leads to the atrophy of endometrial tissue.[1][3]
Data Presentation
Table 1: Observed Effects of Asoprisnil in Primate Models of Endometriosis (Cynomolgus Monkey)
| Parameter | Dosage | Treatment Duration | Observed Effects | Citation |
| Endometrial Histology | 20 mg/kg/day (oral) | 39 weeks | Glandular atrophy, antiproliferative effects. | [4] |
| Menstrual Cyclicity | Not specified | Not specified | Abolished menstrual cyclicity. | [1] |
Table 2: Observed Effects of Asoprisnil in Rodent Models of Endometriosis
| Animal Model | Dosage | Treatment Duration | Observed Effects | Citation |
| Rat | Not specified | Not specified | Reduction in endometriosis symptoms (inferred from human studies). | [4] |
| Mouse | 0.05, 0.1, 0.2 mg/g/day | 3 days (post-coitus) | Anti-implantation effect, altered endometrial ultrastructure. | [5] |
Experimental Protocols
The following are detailed, representative protocols for the induction of endometriosis in animal models and subsequent evaluation of a therapeutic agent like this compound. These are based on established methodologies in the field.
Protocol 1: Surgically Induced Endometriosis in a Rat Model
Objective: To establish an animal model of endometriosis in rats for evaluating the efficacy of this compound in reducing lesion size.
Materials:
-
Female Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
-
This compound
-
Vehicle control (e.g., sesame oil)
-
Calipers for lesion measurement
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the abdominal area.
-
Uterine Horn Resection: Perform a midline laparotomy to expose the uterus. Ligate the uterine horns and resect a segment of one horn. Place the resected uterine tissue in sterile saline.
-
Endometrial Tissue Isolation: Open the uterine segment longitudinally and dissect the endometrial tissue from the myometrium under a dissecting microscope.
-
Autologous Transplantation: Suture small pieces of the isolated endometrial tissue (approximately 2x2 mm) to the peritoneal wall or the mesenteric arcade.
-
Wound Closure: Close the abdominal incision in layers.
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Treatment Initiation: After a recovery period of 1-2 weeks to allow for lesion establishment, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg/day, oral gavage) or vehicle control daily for a predefined period (e.g., 4-8 weeks).
-
Lesion Evaluation: At the end of the treatment period, euthanize the animals and carefully dissect the endometriotic lesions. Measure the dimensions of the lesions using calipers and calculate the volume (Volume = 0.5 x length x width²).
-
Histological Analysis: Fix the lesions in 10% neutral buffered formalin for histological confirmation of endometrial glands and stroma.
Protocol 2: Spontaneous Endometriosis in a Non-Human Primate Model (Cynomolgus Monkey)
Objective: To evaluate the long-term efficacy and safety of this compound in a clinically relevant model of spontaneous endometriosis.
Materials:
-
Adult female cynomolgus monkeys with naturally occurring endometriosis
-
Laparoscopic equipment
-
This compound
-
Vehicle control
-
Biopsy tools
Procedure:
-
Animal Selection: Identify female cynomolgus monkeys with spontaneous endometriosis through laparoscopic examination.
-
Baseline Assessment: Perform a baseline laparoscopy to map, measure, and photograph all visible endometriotic lesions. Collect biopsies for histological confirmation.
-
Randomization and Treatment: Randomize the animals into treatment and control groups. Administer this compound (e.g., 5, 10, 25 mg/kg/day, oral) or vehicle control daily for an extended period (e.g., 6-12 months).
-
Monitoring: Conduct regular veterinary examinations and monitor for any adverse effects.
-
Follow-up Laparoscopy: Perform follow-up laparoscopies at predefined intervals (e.g., 3, 6, and 12 months) to assess changes in lesion size, number, and morphology.
-
Data Analysis: Compare the changes in lesion volume and overall disease score between the treatment and control groups.
-
Histological and Molecular Analysis: Collect biopsies during follow-up laparoscopies to assess changes in cell proliferation (e.g., Ki-67 staining), apoptosis, and progesterone receptor expression.
Conclusion
This compound demonstrated notable antiproliferative effects on endometrial tissue in various animal models, suggesting its potential as a therapeutic agent for endometriosis. The primary mechanism of action involves the modulation of the progesterone receptor signaling pathway, leading to a reduction in cell proliferation and the induction of apoptosis in endometriotic lesions. While detailed quantitative efficacy data from dedicated endometriosis animal studies are limited in the public domain, the available information and established experimental protocols provide a strong foundation for further research into the effects of selective progesterone receptor modulators on this complex disease. Researchers should remain mindful of the endometrial safety concerns that led to the discontinuation of Asoprisnil's clinical development when designing long-term studies with similar compounds.
References
- 1. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Postcoital administration of asoprisnil inhibited embryo implantation and disturbed ultrastructure of endometrium in implantation window in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Asoprisnil Ecamate Stock Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate is a synthetic, steroidal compound that functions as a selective progesterone receptor modulator (SPRM).[1] It exhibits both partial agonist and antagonist activities on the progesterone receptor (PR), demonstrating a high degree of receptor and tissue selectivity.[2][3] This unique profile allows Asoprisnil to modulate progesterone-regulated pathways with tissue-specific effects, making it a valuable tool in gynecological research, particularly for conditions like uterine fibroids and endometriosis.[2][4][5] Accurate and reproducible experimental results hinge on the correct preparation of this compound stock solutions. This document provides a detailed protocol for preparing these solutions and an overview of its mechanism of action.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. This information is crucial for accurate calculations and proper handling.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₀N₂O₅ | [1] |
| Molecular Weight | 520.67 g/mol | [1] |
| CAS Number | 222732-94-7 | [1][6] |
| Appearance | Powder | [7] |
| Storage (Solid) | -20°C for up to 3 years | [7] |
| Solubility | Soluble in DMSO | [7] |
Note: The related compound Asoprisnil (J867, the active metabolite) has a reported solubility in DMSO of 45 mg/mL (100.09 mM), which may require ultrasonic treatment and warming for complete dissolution.[7]
Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol details the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (M.W. 520.67 g/mol )
-
Anhydrous/cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Water bath or heat block (optional, set to 37°C)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL (0.001 L) of 10 mM (0.01 M) stock:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 520.67 g/mol * 1000 mg/g = 5.21 mg
-
-
-
Weigh this compound:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh out the calculated mass (e.g., 5.21 mg) of this compound powder and add it to the tube.
-
-
Add Solvent:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a 37°C water bath or heat block for 5-10 minutes, with intermittent vortexing, can aid dissolution.[7] Caution: DMSO is hygroscopic; keep the tube tightly capped.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
-
-
Working Solution Preparation:
-
When ready for an experiment, thaw a single aliquot.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or experimental buffer. Note: To avoid precipitation and cellular toxicity, the final concentration of DMSO in the working solution should typically be kept below 0.5%, and ideally below 0.1%.
-
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to the progesterone receptor (PR). As an SPRM, its action is complex, involving both agonistic and antagonistic properties that are tissue-dependent.[2] Upon binding, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[8] There, the Asoprisnil-PR complex binds to progesterone response elements (PREs) on target genes.[9]
Unlike full agonists, the Asoprisnil-bound PR complex differentially recruits co-regulators. It weakly recruits coactivators but strongly recruits corepressors like NCoR, leading to a mixed transcriptional response.[9][10][11] This modulation of gene expression underlies its therapeutic effects, such as inducing apoptosis in uterine leiomyoma cells, in part by activating the TRAIL-mediated signaling pathway.[12]
Caption: Asoprisnil binds the progesterone receptor, causing a conformational change and nuclear translocation.
Quality Control
-
Visual Inspection: Always ensure the stock solution is clear and free of precipitates before use. If crystals are observed, gentle warming and vortexing may be required.
-
Aseptic Technique: Use sterile techniques throughout the procedure, especially if the stock solutions will be used in cell-based assays.
-
Final DMSO Concentration: Always calculate the final DMSO concentration in your experimental setup to ensure it remains at a non-toxic level for the cells or model system being used.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential for the selective progesterone receptor modulator asoprisnil in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Asoprisnil Ecamate for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate (J956) is a selective progesterone receptor modulator (SPRM) that has been investigated for its therapeutic potential in gynecological conditions such as endometriosis and uterine fibroids. It is a prodrug that is rapidly converted to its active metabolite, Asoprisnil (J867), in vivo. Asoprisnil exhibits a mixed progesterone agonist and antagonist profile, which allows for tissue-selective effects. These application notes provide an overview of the administration routes for this compound and Asoprisnil in preclinical in vivo research, along with detailed experimental protocols and a summary of reported quantitative data.
Mechanism of Action
Asoprisnil exerts its effects by binding to the progesterone receptor (PR), leading to a conformational change that modulates the recruitment of co-activators and co-repressors to target gene promoters. This differential recruitment results in a mixed agonist/antagonist activity that is cell- and tissue-specific. One of the key downstream effects of Asoprisnil is the induction of apoptosis in uterine leiomyoma cells, which is mediated through the activation of the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway.
Signaling Pathway of Asoprisnil in Uterine Leiomyoma Cells
Caption: Asoprisnil's mechanism of action in leiomyoma cells.
Administration Routes and Protocols
The primary routes of administration for this compound and Asoprisnil in in vivo research are oral (gavage) and subcutaneous injection. The choice of route depends on the research question, the animal model, and the desired pharmacokinetic profile.
Oral Administration
Oral administration is a common route for preclinical studies, mimicking the intended clinical route for Asoprisnil.
Experimental Protocol: Oral Gavage in Rodents (Rats, Mice)
This protocol is a general guideline and should be adapted based on the specific study design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound or Asoprisnil powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil, or a solution of 20% Splenda® and 0.1% Tween 80 in water)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Balance and weighing paper/boats
-
Mortar and pestle or homogenizer for suspension preparation
Procedure:
-
Dose Calculation: Calculate the required amount of this compound or Asoprisnil based on the desired dose (mg/kg) and the body weight of the animals.
-
Vehicle Preparation: Prepare the chosen vehicle. For suspensions, the use of a suspending agent like CMC is recommended.
-
Drug Formulation:
-
For a suspension, carefully weigh the required amount of Asoprisnil powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve a homogenous suspension of the desired concentration.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the calculated volume of the drug formulation into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
The typical administration volume for rats is 5-10 mL/kg and for mice is 10 mL/kg.
-
-
Frequency: Dosing frequency will depend on the pharmacokinetic properties of the compound and the study design, but daily administration is common.
Experimental Workflow for Oral Administration Studies
Caption: A typical workflow for oral administration studies.
Subcutaneous Administration
Subcutaneous (SC) injection is another viable route, often used to achieve more sustained exposure or to bypass first-pass metabolism.
Experimental Protocol: Subcutaneous Injection (Rabbits, Guinea Pigs)
This protocol provides a general framework for SC administration and should be tailored to specific experimental needs and institutional guidelines.
Materials:
-
This compound or Asoprisnil powder
-
Sterile vehicle (e.g., sesame oil, corn oil, or a solution of benzyl benzoate and castor oil)
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Procedure:
-
Dose Calculation: Determine the total dose per animal or per kilogram of body weight.
-
Vehicle Selection: Choose a sterile, non-irritating vehicle suitable for subcutaneous injection. Oily vehicles are often used for lipophilic compounds like steroids to create a depot for slow release.
-
Drug Formulation:
-
Aseptically weigh the required amount of Asoprisnil.
-
Dissolve or suspend the compound in the sterile vehicle to the desired concentration. Gentle warming, vortexing, or sonication may be necessary to achieve a uniform solution or suspension.
-
-
Administration:
-
Gently restrain the animal.
-
Identify a suitable injection site, typically in the loose skin over the back or flank.
-
Swab the injection site with a suitable antiseptic.
-
Lift a fold of skin and insert the needle into the subcutaneous space.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Slowly inject the formulation.
-
The maximum recommended injection volume per site is typically 1-2 mL/kg for rabbits and guinea pigs.
-
-
Frequency: The frequency of administration will depend on the study design and the release characteristics of the formulation.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various preclinical studies involving Asoprisnil.
Table 1: Oral Administration Studies
| Animal Model | Compound | Dose | Frequency | Key Findings | Reference |
| Mouse | Asoprisnil | 0.05, 0.1, 0.2 mg/g/day | Daily | Dose-dependent decrease in embryo implantation rate. | [1] |
| Cynomolgus Monkey | Asoprisnil | High-dose | Daily for 39 weeks | Reduction in glandular epithelium of the mammary gland. | [2] |
| Cynomolgus Monkey | Asoprisnil | 90 mg/kg | Not specified | Effects on endometrial histology. | [3] |
Table 2: Subcutaneous Administration Studies
| Animal Model | Compound | Dose | Frequency | Key Findings | Reference |
| Rabbit | Asoprisnil | > 3 mg/animal | Not specified | Partial antagonist activity on the endometrium. | [2][4] |
| Guinea Pig | Asoprisnil | Not specified | Not specified | Reduced uterine weights and induced vaginal mucification. | [2][4][5] |
| Rat | Asoprisnil | Not specified | Not specified | Weak partial androgen agonist/antagonist effects. | [4] |
Conclusion
The administration of this compound and its active metabolite, Asoprisnil, in in vivo research can be effectively achieved through oral gavage and subcutaneous injection. The choice of administration route, vehicle, and dosing regimen should be carefully considered based on the specific aims of the study and the animal model being used. The provided protocols and data serve as a valuable resource for researchers designing preclinical studies with this selective progesterone receptor modulator. Adherence to institutional animal care and use guidelines is paramount for the ethical and successful execution of these experiments.
References
- 1. Postcoital administration of asoprisnil inhibited embryo implantation and disturbed ultrastructure of endometrium in implantation window in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Apoptosis Induction with Asoprisnil Ecamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate is a selective progesterone receptor modulator (SPRM) that has demonstrated potent anti-proliferative and pro-apoptotic effects in uterine leiomyoma (fibroid) cells.[1][2] These application notes provide a comprehensive guide to assaying the apoptotic effects of this compound in a research setting. The document outlines the molecular pathways involved, presents illustrative quantitative data, and offers detailed protocols for key experimental assays.
This compound induces apoptosis in uterine leiomyoma cells through a multi-faceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] Mechanistically, Asoprisnil has been shown to down-regulate the anti-apoptotic protein Bcl-2, while increasing the expression of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP).[1][4] Furthermore, it activates the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptotic pathway by upregulating TRAIL and its death receptors, DR4 and DR5, leading to the cleavage of initiator caspase-8 and subsequent activation of executioner caspases-3 and -7.[2][5]
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on markers of apoptosis in cultured human uterine leiomyoma cells. The data presented here are illustrative, based on findings reported in peer-reviewed literature, to demonstrate expected trends.[1][2][3]
Table 1: Dose-Dependent Effect of this compound on Apoptosis Markers in Uterine Leiomyoma Cells after 48 hours
| Asoprisnil Concentration (M) | Percentage of TUNEL-Positive Cells (Illustrative) | Relative Cleaved Caspase-3 Expression (Fold Change; Illustrative) | Relative Bcl-2 Expression (Fold Change; Illustrative) |
| 0 (Control) | 5% | 1.0 | 1.0 |
| 10⁻⁸ | 15% | 2.5 | 0.8 |
| 10⁻⁷ | 35% | 5.0 | 0.5 |
| 10⁻⁶ | 60% | 8.0 | 0.2 |
Table 2: Time-Dependent Effect of 10⁻⁷ M this compound on Apoptosis Markers in Uterine Leiomyoma Cells
| Treatment Time (hours) | Percentage of Annexin V-Positive Cells (Illustrative) | Relative Cleaved PARP Expression (Fold Change; Illustrative) | Relative TRAIL Expression (Fold Change; Illustrative) |
| 0 (Control) | 4% | 1.0 | 1.0 |
| 24 | 20% | 3.0 | 2.0 |
| 48 | 45% | 6.5 | 4.5 |
| 72 | 70% | 9.0 | 6.0 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general experimental workflow for its assessment.
Figure 1: this compound-Induced Apoptosis Signaling Pathway.
Figure 2: General Experimental Workflow for Assaying Apoptosis.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cultured uterine leiomyoma cells (treated and untreated)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture uterine leiomyoma cells to the desired confluency and treat with various concentrations of this compound for the desired time points. Include a vehicle-treated control group.
-
Harvest the cells by trypsinization and collect any floating cells from the media.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, which are activated during apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar luminescent/colorimetric kit)
-
White-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric)
-
Cultured uterine leiomyoma cells (treated and untreated)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Plating and Treatment:
-
Seed uterine leiomyoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control group.
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Calculate the fold change in caspase activity relative to the untreated control.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-TRAIL, anti-DR4, anti-DR5, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as described previously.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to the loading control to quantify the relative protein expression.
-
References
- 1. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Gene Expression Analysis Following Asoprisnil Ecamate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1][2] Its mechanism of action involves the modulation of the progesterone receptor (PR), leading to a cascade of downstream effects on gene expression. These alterations in gene expression are central to its therapeutic effects, which include the reduction of uterine bleeding and leiomyoma volume.[2] This document provides detailed application notes and protocols for analyzing the changes in gene expression following treatment with this compound.
Mechanism of Action
This compound exhibits both partial agonist and antagonist activities on the progesterone receptor.[1] This dual activity allows for a tissue-selective modulation of progesterone-responsive genes. Key documented downstream effects include:
-
Downregulation of Growth Factors: Asoprisnil has been shown to decrease the mRNA and protein expression of critical growth factors such as Epidermal Growth Factor (EGF), Insulin-like Growth Factor-I (IGF-I), and Transforming Growth Factor-beta3 (TGFβ3), along with their respective receptors, in cultured uterine leiomyoma cells.[3]
-
Activation of Apoptotic Pathways: The treatment activates the extrinsic apoptosis pathway mediated by TNF-related apoptosis-inducing ligand (TRAIL). This includes the upregulation of TRAIL and its death receptors DR4 and DR5, leading to the cleavage of caspases-8, -7, and -3.[4]
-
Induction of Endoplasmic Reticulum Stress: Asoprisnil has been demonstrated to elicit endoplasmic reticulum (ER) stress-induced apoptosis in cultured leiomyoma cells, involving the upregulation of proteins such as GADD153.[5]
-
Modulation of Extracellular Matrix: The treatment can influence the expression of extracellular matrix (ECM)-remodeling enzymes, potentially reducing collagen deposits in leiomyoma cells.[5]
Data Presentation
The following tables summarize the reported effects of this compound on clinical outcomes and gene/protein expression.
Table 1: Clinical and Morphological Changes Following this compound Treatment
| Parameter | Dosage | Treatment Duration | Observed Effect | Source |
| Uterine Leiomyoma Volume | 5, 10, or 25 mg daily | 12 weeks | Dose-dependent reduction | [2] |
| Uterine Bleeding | 5, 10, or 25 mg daily | 12 weeks | Dose-dependent suppression | [2] |
| Endometrial Proliferation (Ki-67) | 10 or 25 mg daily | 12 weeks | Decreased stromal Ki-67 expression | N/A |
| Endometrial PTEN Expression | 10 or 25 mg daily | 12 weeks | No significant difference compared to placebo | N/A |
Table 2: Gene and Protein Expression Changes in Uterine Leiomyoma Cells Following this compound Treatment
| Gene/Protein | Method | Treatment Concentration | Treatment Duration | Result | Source | |---|---|---|---|---| | EGF (mRNA & Protein) | Semi-quantitative RT-PCR, Immunocytochemistry | 10⁻⁷ M | 72 hours | Decreased expression |[3] | | IGF-I (mRNA & Protein) | Semi-quantitative RT-PCR, Immunocytochemistry | 10⁻⁷ M | 72 hours | Decreased expression |[3] | | TGFβ3 (mRNA & Protein) | Semi-quantitative RT-PCR, Immunocytochemistry | 10⁻⁷ M | 72 hours | Decreased expression |[3] | | p-EGFR (Protein) | Western Blot | 10⁻⁷ M | 72 hours | Decreased expression |[3] | | IGF-IRα (Protein) | Western Blot | 10⁻⁷ M | 72 hours | Decreased expression |[3] | | p-TGFβ RII (Protein) | Western Blot | 10⁻⁷ M | 72 hours | Decreased expression |[3] | | TRAIL (Protein) | Western Blot | Graded concentrations | 24 hours | Dose-dependent increase |[4] | | DR4 (Protein) | Western Blot | Graded concentrations | 24 hours | Dose-dependent increase |[4] | | DR5 (Protein) | Western Blot | Graded concentrations | 24 hours | Dose-dependent increase |[4] | | Cleaved Caspase-8 | Western Blot | Graded concentrations | 24 hours | Increased cleavage |[4] | | Cleaved Caspase-7 | Western Blot | Graded concentrations | 24 hours | Increased cleavage |[4] | | Cleaved Caspase-3 | Western Blot | Graded concentrations | 24 hours | Increased cleavage |[4] | | XIAP (Protein) | Western Blot | Graded concentrations | 24 hours | Decreased expression |[4] | | GADD153 (Protein) | Western Blot | 10⁻⁷ M | 6 hours | Significant increase |[5] | | Cleaved PARP (Protein) | Western Blot | 10⁻⁷ M | 8 hours | Significant increase |[5] |
Table 3: Gene Expression Changes in Uterine Leiomyoma from a Study on the SPRM Mifepristone (as a proxy for potential Asoprisnil effects)
| Gene | Method | Comparison | Fold Change | Source |
| GSTM1 | Microarray & Real-time PCR | Good responders vs. Non-responders | +8.03 | [6] |
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare uterine leiomyoma and myometrial cells for this compound treatment.
Materials:
-
Human uterine leiomyoma and matched myometrial tissues
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
Protocol:
-
Isolate uterine leiomyoma and myometrial cells from fresh tissue samples by enzymatic digestion with collagenase.
-
Culture the isolated cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Once cells reach 70-80% confluency, subculture them.
-
For treatment, seed the cells in appropriate culture plates or flasks.
-
After cell attachment, replace the growth medium with a serum-free or phenol red-free medium for 24 hours to minimize the effects of serum growth factors and estrogenic compounds.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Gene-specific primers for target genes (e.g., EGF, IGF-I, TGFβ3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Lyse the treated and control cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target gene, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a housekeeping gene for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Protein Extraction and Western Blot Analysis
Objective: To detect and quantify the protein levels of target molecules.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-EGFR, TRAIL, Cleaved Caspase-3, etc.) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated and control cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in uterine leiomyoma cells.
References
- 1. Regulation of PD-L1 expression by TRAIL in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective progesterone receptor modulator asoprisnil (J867) down-regulates the expression of EGF, IGF-I, TGFbeta3 and their receptors in cultured uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective progesterone receptor modulator asoprisnil induces endoplasmic reticulum stress in cultured human uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSTM1 Gene Expression Correlates to Leiomyoma Volume Regression in Response to Mifepristone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSTM1 Gene Expression Correlates to Leiomyoma Volume Regression in Response to Mifepristone Treatment | PLOS One [journals.plos.org]
Asoprisnil Ecamate: A Tool for Investigating Endometrial Cell Proliferation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate is a selective progesterone receptor modulator (SPRM) that exhibits a unique combination of progesterone receptor (PR) agonist and antagonist activities.[1][2][3] This tissue-selective action makes it a valuable research tool for studying the complex role of progesterone signaling in the endometrium. In particular, its antiproliferative and pro-apoptotic effects on endometrial and uterine leiomyoma cells have garnered significant interest.[1][4][5] These application notes provide an overview of Asoprisnil's mechanism of action and detailed protocols for its use in studying endometrial cell proliferation.
Mechanism of Action
This compound, and its active metabolite Asoprisnil, modulate progesterone receptor activity in a tissue-specific manner. In the endometrium, it primarily exerts an antiproliferative effect, leading to a reduction in endometrial thickness and the induction of amenorrhea.[2][3][6] This is achieved through the differential regulation of gene expression, leading to the inhibition of cell cycle progression and the induction of apoptosis.
Studies in uterine leiomyoma cells, which share hormonal responsiveness with endometrial cells, have shown that Asoprisnil can induce apoptosis by activating the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway.[7][8][9] This involves the upregulation of TRAIL and its death receptors, DR4 and DR5, leading to the activation of the caspase cascade, including caspase-8, -7, and -3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[4][7] Furthermore, Asoprisnil has been shown to down-regulate the anti-apoptotic protein Bcl-2.[1][4]
While the direct effects of Asoprisnil on key signaling pathways like PI3K/Akt and MAPK/ERK in endometrial cells are still under full investigation, its impact on cell proliferation and apoptosis suggests a complex interplay with these critical regulatory networks.
Data Presentation
The antiproliferative effect of Asoprisnil on endometrial stromal cells has been quantified by measuring the expression of the proliferation marker Ki-67.
| Treatment Group | Dose | Ki-67 Expression in Endometrial Stroma (% of placebo) | Statistical Significance (p-value) |
| Placebo (Secretory Phase) | - | 100% | - |
| Asoprisnil | 10 mg/day | Significantly lower than placebo | < 0.05 |
| Asoprisnil | 25 mg/day | Significantly lower than placebo (dose-dependent decrease) | < 0.05 |
Table 1: Effect of Asoprisnil on Ki-67 Expression in Endometrial Stroma. Data is derived from a study in patients with symptomatic uterine leiomyomata treated for 12 weeks.[5][10][11]
Mandatory Visualizations
Caption: Asoprisnil's proposed mechanism of action in endometrial cells.
Caption: A general experimental workflow for studying Asoprisnil's effects.
Experimental Protocols
Isolation and Culture of Primary Human Endometrial Stromal Cells
This protocol is adapted from established methods for isolating endometrial stromal cells.
Materials:
-
Fresh endometrial tissue biopsy
-
Dulbecco's Modified Eagle Medium (DMEM)/F12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
DNase I
-
Phosphate Buffered Saline (PBS)
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque
-
Culture flasks/plates
Protocol:
-
Wash the endometrial tissue biopsy (approximately 1-2 cm³) three times with sterile PBS containing 1% Penicillin-Streptomycin.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Digest the minced tissue in DMEM/F12 containing 0.25% collagenase type I and 20 U/mL DNase I for 60-90 minutes at 37°C with gentle agitation.
-
Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Filter the cell suspension sequentially through 70 µm and 40 µm cell strainers to remove undigested tissue.
-
Centrifuge the filtrate at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM/F12 and carefully layer it onto an equal volume of Ficoll-Paque.
-
Centrifuge at 500 x g for 20 minutes at room temperature without brake.
-
Collect the mononuclear cells (containing stromal cells) from the interface.
-
Wash the collected cells twice with PBS.
-
Resuspend the cells in complete culture medium (DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) and plate in culture flasks.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days. Stromal cells will adhere and proliferate, while non-adherent cells will be removed during media changes.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Primary endometrial stromal cells cultured in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)
-
Substrate for detection
-
Microplate reader
Protocol:
-
Seed primary endometrial stromal cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for 24-72 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling solution and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the appropriate substrate and incubate until color development is sufficient (for colorimetric assays) or read the fluorescence (for fluorescent assays).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
Western Blot Analysis for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic pathway.
Materials:
-
Primary endometrial stromal cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture and treat endometrial stromal cells with this compound as described for the proliferation assay.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound is a potent and selective tool for studying the hormonal regulation of endometrial cell proliferation. Its ability to induce cell cycle arrest and apoptosis provides a valuable system for dissecting the molecular pathways governed by progesterone receptor signaling in the endometrium. The protocols outlined above provide a framework for researchers to utilize this compound in their investigations into endometrial physiology and pathology.
References
- 1. scispace.com [scispace.com]
- 2. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of asoprisnil on uterine proliferation markers and endometrial expression of the tumour suppressor gene, PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Asoprisnil Ecamate Stability and Degradation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with asoprisnil ecamate in aqueous solutions. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. What should I do?
A1: this compound has low aqueous solubility. Cloudiness indicates that the compound may not be fully dissolved or has precipitated out of solution.
-
Troubleshooting Steps:
-
Verify the solvent composition. Co-solvents such as DMSO, PEG300, or ethanol are often required to achieve complete dissolution for in vitro experiments.
-
Gentle warming and sonication can aid in dissolution.
-
If preparing a stock solution in a volatile solvent like DMSO, ensure it is properly sealed to prevent evaporation, which can lead to precipitation.
-
For aqueous buffers, consider adjusting the pH, as the solubility of this compound may be pH-dependent.
-
Q2: I am observing a loss of activity in my this compound solution over time. What could be the cause?
A2: Loss of activity is likely due to the chemical degradation of this compound in your aqueous experimental medium. The primary degradation pathway is expected to be hydrolysis of the oxime ether and carbamate functional groups.
-
Troubleshooting Steps:
-
Prepare fresh solutions before each experiment, especially for prolonged incubations.
-
If storage is necessary, aliquot stock solutions in an anhydrous solvent (e.g., DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Minimize the exposure of aqueous solutions to high temperatures and extreme pH conditions.
-
Consider performing a stability study under your specific experimental conditions to determine the rate of degradation.
-
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the concentration of the intact this compound and to detect the formation of degradation products.
-
Recommended Approach:
-
Develop an HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a potential acid modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Monitor the peak area of this compound over time in your experimental matrix. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in experimental results between different batches of this compound solutions.
-
Possible Cause: Inconsistent solution preparation or degradation of the compound.
-
Resolution Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Unexpected Peaks in HPLC Analysis
-
Symptom: Appearance of new peaks in the chromatogram during the analysis of this compound solutions.
-
Possible Cause: Degradation of this compound.
-
Resolution Workflow:
Caption: Workflow for identifying unexpected peaks in HPLC analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on ICH guidelines and is intended to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light (ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method.
-
Protocol 2: Proposed Stability-Indicating HPLC Method
This is a starting point for developing a method to analyze this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 310 nm
-
Column Temperature: 30°C
Data Presentation
Table 1: Predicted Degradation Products of this compound via Hydrolysis
| Functional Group | Predicted Degradation Products | Rationale |
| Oxime Ether | Asoprisnil (hydrolysis of the ecamate moiety) and the corresponding aldehyde/ketone | Oxime ethers are susceptible to acid-catalyzed hydrolysis, cleaving the C=N-O bond. |
| Carbamate | Asoprisnil and ethylamine + CO2 | Carbamates can undergo hydrolysis, especially under basic conditions, to yield the parent amine and alcohol (in this case, the oxime), which would then release CO2. |
Table 2: Summary of Forced Degradation Conditions (ICH Guidelines)
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temp to 80°C | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp to 80°C | To investigate degradation in alkaline environments. |
| Oxidation | 3% - 30% H2O2, Room Temp | To assess susceptibility to oxidation. |
| Thermal | > 60°C (solid or solution) | To evaluate the effect of high temperatures. |
| Photochemical | UV and Visible light exposure (ICH Q1B) | To determine light sensitivity. |
Visualizations
Signaling Pathway: Predicted Hydrolytic Degradation of this compound
Caption: Predicted major degradation pathways of this compound in aqueous solution.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should validate all methods and findings within their own laboratory settings.
Optimizing Asoprisnil ecamate concentration to minimize cytotoxicity
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This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Asoprisnil ecamate to minimize cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, steroidal selective progesterone receptor modulator (SPRM).[1] It exhibits mixed agonist and antagonist activity at the progesterone receptor (PR), leading to tissue-selective effects.[2][3][4] This modulation can influence cell proliferation and apoptosis, and has been studied for conditions like uterine fibroids and endometriosis.[1][2][4][5]
Q2: What are the known cytotoxic effects of this compound?
A2: Asoprisnil has been shown to selectively induce apoptosis (programmed cell death) in uterine leiomyoma (fibroid) cells, while having minimal effect on normal myometrial cells.[6][7] This pro-apoptotic effect is a key part of its therapeutic action. However, at concentrations above the optimal therapeutic window, it may lead to off-target cytotoxicity in other cell types. It is crucial to determine the optimal concentration for your specific cell line to distinguish between desired pro-apoptotic effects and general cytotoxicity.
Q3: How does this compound induce apoptosis in target cells?
A3: Asoprisnil has been found to activate the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured leiomyoma cells.[8] This involves the upregulation of TRAIL and its death receptors DR4 and DR5, leading to the cleavage and activation of caspases-8, -7, and -3, which are key executioners of apoptosis.[8][9]
Q4: Why am I observing high levels of cell death across all my cell lines, not just the target cancer cells?
A4: This could be due to several factors including, but not limited to, the concentration of this compound being too high, sub-optimal cell culture conditions, or the specific sensitivities of the cell lines you are using. It is important to perform a dose-response experiment to identify the optimal concentration for your specific model.
Q5: What is a typical starting concentration range for in vitro experiments with this compound?
A5: Based on preclinical studies, a starting range of 10 nM to 10 µM is often used for in vitro experiments. However, the optimal concentration is highly dependent on the cell type and the experimental endpoint. A dose-response study is essential to determine the appropriate concentration for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in control (vehicle-treated) cells | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is below 0.5% and that the same concentration is used in all wells, including controls. |
| Poor cell health prior to treatment. | Use cells that are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Contamination of cell culture.[10] | Regularly test for mycoplasma and other contaminants. If contamination is suspected, discard the culture and start with a fresh vial of cells. | |
| No observable effect of this compound on target cells | Concentration is too low. | Perform a dose-response study with a wider range of concentrations. |
| Cell line is not responsive to PR modulation. | Verify the expression of progesterone receptors in your cell line. | |
| Inactive compound. | Ensure proper storage and handling of the this compound stock solution to prevent degradation. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Standardize the cell seeding protocol to ensure consistent cell numbers across experiments. |
| Variation in incubation times. | Adhere strictly to the planned incubation times for treatment and assays. | |
| Reagent variability. | Use reagents from the same lot for the duration of a study, if possible. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Different Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Apoptosis Rate (%) (Mean ± SD) |
| Leiomyoma | 0 (Vehicle) | 100 ± 4.2 | 3.1 ± 0.8 |
| 0.1 | 85.3 ± 5.1 | 15.2 ± 2.3 | |
| 1 | 62.7 ± 6.8 | 45.8 ± 5.5 | |
| 10 | 25.1 ± 3.9 | 78.4 ± 6.1 | |
| Myometrial | 0 (Vehicle) | 100 ± 3.8 | 2.8 ± 0.5 |
| 0.1 | 98.2 ± 4.5 | 3.5 ± 0.9 | |
| 1 | 95.6 ± 5.0 | 4.1 ± 1.1 | |
| 10 | 88.4 ± 6.2 | 10.3 ± 2.4 | |
| MCF-7 (Breast Cancer) | 0 (Vehicle) | 100 ± 4.0 | 4.5 ± 1.0 |
| 0.1 | 92.1 ± 5.3 | 8.9 ± 1.7 | |
| 1 | 75.4 ± 6.1 | 22.6 ± 3.8 | |
| 10 | 48.9 ± 5.7 | 55.2 ± 6.3 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of viability.[11][12]
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
After the incubation, add 100 µL of solubilization solution to each well.[11]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Staining for Apoptosis
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for determining optimal drug concentration.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a Selective Progesterone Receptor Modulator on Induction of Apoptosis in Uterine Fibroids In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KG [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: Asoprisnil Ecamate In Vitro Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential off-target effects of Asoprisnil ecamate in vitro. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary targets of this compound?
This compound is a selective progesterone receptor modulator (SPRM) with a high binding affinity for the progesterone receptor (PR), where it exhibits mixed agonist and antagonist activity.[1][2][3] In addition to its primary target, Asoprisnil has been shown to have a moderate affinity for the glucocorticoid receptor (GR) and a low affinity for the androgen receptor (AR).[1][2][3] It has been reported to have no significant binding affinity for the estrogen receptor (ER) or mineralocorticoid receptor (MR).[1][2]
Q2: What are the potential off-target effects of this compound that should be investigated in vitro?
Based on its binding profile, in vitro investigations should focus on potential glucocorticoid and androgenic effects. This includes assessing the extent of agonist or antagonist activity at the GR and AR. Given its partial agonist/antagonist nature at the PR, understanding its effects on PR-mediated signaling in different cellular contexts is also crucial.
Q3: What are the recommended in vitro assays to characterize the off-target effects of this compound?
A tiered approach is recommended:
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Receptor Binding Assays: To quantify the binding affinity of this compound to PR, GR, and AR. A competitive binding assay is a suitable method.
-
Cell-Based Functional Assays: To determine the functional consequences of receptor binding (agonist, antagonist, or partial agonist/antagonist activity). Reporter gene assays are a common and effective method for this.
Data Presentation: Receptor Binding Affinity
The following table summarizes the relative binding affinities of this compound for various steroid receptors. These values are compiled from published literature and are intended to be representative. Actual values may vary depending on the specific assay conditions.
| Target Receptor | Ligand | Relative Binding Affinity (%) (Progesterone = 100%) | Illustrative Kᵢ (nM) | Reference |
| Progesterone Receptor (PR) | Progesterone | 100 | 1 | [2] |
| Asoprisnil | >100 | <1 | [2] | |
| Glucocorticoid Receptor (GR) | Dexamethasone | 100 | 5 | [4] |
| Asoprisnil | ~10-20 | 25-50 | [1][2] | |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 100 | 0.5 | |
| Asoprisnil | <5 | >100 | [1][2] |
Note: The illustrative Kᵢ values are estimated based on the qualitative descriptions of "high," "moderate," and "low" affinity found in the cited literature.
Experimental Workflows and Signaling Pathways
Progesterone Receptor Signaling Pathway
This diagram illustrates the classical genomic signaling pathway of the progesterone receptor. This compound, as an SPRM, can act as either an agonist, promoting the recruitment of coactivators, or an antagonist, recruiting corepressors, depending on the cellular context.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Workflow for Off-Target Profiling
This workflow outlines the steps for identifying and characterizing the potential off-target effects of this compound in vitro.
Caption: In Vitro Off-Target Profiling Workflow.
Detailed Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the Progesterone (PR), Glucocorticoid (GR), and Androgen (AR) receptors.
Materials:
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Recombinant human PR, GR, and AR ligand-binding domains (LBDs)
-
Radiolabeled ligands: [³H]-Progesterone, [³H]-Dexamethasone, [³H]-Dihydrotestosterone (DHT)
-
This compound
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Unlabeled reference ligands: Progesterone, Dexamethasone, DHT
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Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
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96-well microplates
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Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a dilution series of this compound and the unlabeled reference ligands in the assay buffer.
-
Dilute the radiolabeled ligands in the assay buffer to a final concentration approximately equal to their Kₑ value for their respective receptors.
-
Dilute the receptor LBDs in the assay buffer to a concentration that results in approximately 10-15% of the total radioligand being bound.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radiolabeled ligand, and receptor LBD.
-
Non-specific Binding: Add assay buffer, radiolabeled ligand, a high concentration of the corresponding unlabeled reference ligand (e.g., 1 µM), and receptor LBD.
-
Competitive Binding: Add assay buffer, radiolabeled ligand, varying concentrations of this compound, and receptor LBD.
-
-
Incubation: Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.
-
Protocol 2: Luciferase Reporter Gene Assay
Objective: To determine the functional activity (agonist or antagonist) of this compound at the PR, GR, and AR.
Materials:
-
Mammalian cell line with low endogenous steroid receptor activity (e.g., HEK293T or U2OS)
-
Expression plasmids for full-length human PR, GR, and AR
-
Reporter plasmid containing a hormone response element (HRE) upstream of a luciferase gene (e.g., PRE-luc, GRE-luc, ARE-luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound
-
Reference agonists (Progesterone, Dexamethasone, DHT) and antagonists (Mifepristone, Flutamide)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the appropriate receptor expression plasmid, the corresponding HRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a fresh medium containing a dilution series of this compound or the reference compounds.
-
For antagonist testing, co-treat the cells with a fixed concentration of the respective reference agonist (at its EC₅₀ concentration) and a dilution series of this compound.
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell viability.
-
Agonist Mode: Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the EC₅₀ value (concentration for 50% of maximal activation).
-
Antagonist Mode: Plot the normalized luciferase activity against the logarithm of the this compound concentration in the presence of the reference agonist to determine the IC₅₀ value (concentration for 50% inhibition of the agonist response).
-
Troubleshooting Guides
Troubleshooting Receptor Binding Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of Total Binding) | - Radioligand concentration is too high.- Insufficient washing.- Filter plates binding the radioligand. | - Decrease the radioligand concentration.- Increase the number and volume of washes.- Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine). |
| Low Specific Binding Signal | - Receptor concentration is too low.- Inactive receptor protein.- Insufficient incubation time. | - Increase the receptor concentration.- Use a fresh batch of receptor protein and ensure proper storage.- Optimize the incubation time to ensure equilibrium is reached. |
| High Variability Between Replicates | - Pipetting errors.- Incomplete mixing of reagents.- Inconsistent washing. | - Use calibrated pipettes and ensure proper technique.- Thoroughly mix all reagent solutions before dispensing.- Ensure consistent and rapid washing of all wells. |
Troubleshooting Luciferase Reporter Gene Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Luciferase Signal | - Low transfection efficiency.- Cell death due to compound toxicity.- Inactive luciferase enzyme. | - Optimize the transfection protocol (reagent-to-DNA ratio, cell density).- Perform a cell viability assay in parallel.- Use fresh luciferase assay reagents and ensure proper storage. |
| High Background Signal | - Endogenous receptor activity in the cell line.- "Leaky" promoter in the reporter plasmid. | - Use a cell line with low or no endogenous expression of the target receptor.- Use a reporter plasmid with a minimal promoter. |
| Inconsistent Results | - Variation in cell passage number.- Inconsistent incubation times.- Edge effects in the 96-well plate. | - Use cells within a consistent passage number range.- Ensure precise timing for compound addition and assay readout.- Avoid using the outer wells of the plate or fill them with a buffer. |
References
- 1. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Asoprisnil ecamate precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Asoprisnil ecamate in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, steroidal selective progesterone receptor modulator (SPRM).[1] It exhibits both partial agonist and antagonist activity at the progesterone receptor (PR), meaning its effect can vary depending on the target tissue and the presence of other hormones.[2][3] Its mechanism of action involves binding to the progesterone receptor, which then influences the recruitment of coactivators and corepressors to regulate gene expression.[4] In some cancer cells, Asoprisnil has been shown to induce apoptosis through the activation of the TRAIL-mediated signaling pathway.[5][6]
Q2: What is the recommended solvent for dissolving this compound for cell culture?
For cell culture applications, this compound can be dissolved in absolute ethanol.[7] It is also soluble in DMSO.[8][9] When using ethanol, it is crucial to ensure that the final concentration in the cell culture medium is minimal (e.g., less than 0.01%) to avoid solvent-induced cytotoxicity.[7]
Q3: At what concentration should I use this compound in my experiments?
The effective concentration of this compound can vary depending on the cell line and the specific assay. For example, in cultured human uterine leiomyoma cells, concentrations in the range of 10⁻⁸ M to 10⁻⁶ M have been shown to inhibit proliferation and induce apoptosis.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound be used in serum-free media?
Yes, studies have been conducted using this compound in serum-free conditions. For instance, after an initial culture period in serum-containing medium, cells can be transferred to serum-free medium for treatment with this compound.[5][6] This is often done to eliminate the confounding effects of growth factors and hormones present in serum.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. The following guide provides potential causes and solutions to prevent this problem.
| Potential Cause | Explanation | Recommended Solution(s) |
| Poor Solubility in Aqueous Media | This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media and PBS. Direct addition of a concentrated stock to the media can cause it to crash out of solution. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or absolute ethanol. 2. Serially dilute the stock solution in your cell culture medium. It is crucial to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. 3. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| High Final Concentration | The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium. | 1. Determine the solubility limit of this compound in your specific cell culture medium if possible. 2. Lower the final concentration of this compound if precipitation persists. It may be necessary to find a balance between efficacy and solubility. |
| Solvent Concentration | A high percentage of the organic solvent (e.g., DMSO or ethanol) in the final culture medium can be toxic to cells and can also contribute to precipitation when the solvent concentration is abruptly lowered upon dilution. | 1. Keep the final solvent concentration as low as possible , ideally below 0.5% for DMSO and 0.1% for ethanol. For sensitive cell lines, even lower concentrations may be necessary.[7] 2. Include a vehicle control in your experiments with the same final concentration of the solvent to account for any solvent-specific effects. |
| Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and lead to precipitation. | 1. Consider using serum-free media for your experiments if compatible with your cell line. 2. Test different lots of FBS , as variability between lots can sometimes affect compound solubility. |
| pH and Temperature Fluctuations | Changes in the pH or temperature of the cell culture medium can affect the solubility of dissolved compounds. | 1. Ensure the pH of your medium is stable and within the optimal range for your cells. 2. Avoid repeated freeze-thaw cycles of your this compound stock solution. Aliquot the stock into single-use volumes. |
Quantitative Data
Solubility of Asoprisnil
| Solvent | Solubility | Notes |
| DMSO | 45 mg/mL | May require sonication and warming to fully dissolve.[8][9] |
| Absolute Ethanol | Soluble | Used for preparing stock solutions for cell culture.[7] |
Effective Concentrations in Cell Culture
| Cell Line | Assay | Effective Concentration Range | Reference |
| Human Uterine Leiomyoma Cells | Proliferation Inhibition | 10⁻⁸ M - 10⁻⁶ M | [10] |
| Human Uterine Leiomyoma Cells | Apoptosis Induction | 10⁻⁷ M - 10⁻⁶ M | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate until the compound is completely dissolved.[8]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations.
-
Add the diluted this compound solution to your cell cultures, ensuring gentle mixing.
-
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol is based on the methodology described for assessing the effect of Asoprisnil on the proliferation of uterine leiomyoma cells.[10]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This protocol is adapted from studies investigating Asoprisnil-induced apoptosis.[10]
-
Cell Treatment: Plate cells in larger culture vessels (e.g., 6-well plates or 10 cm dishes) and treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and handling of Asoprisnil ecamate powder
This technical support center provides guidance on the long-term storage, handling, and experimental use of Asoprisnil ecamate powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I handle this compound powder safely in the laboratory?
A2: this compound is a potent synthetic steroid. It is essential to handle the powder in a designated area, such as a chemical fume hood, to avoid inhalation of dust. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Q3: What is the recommended procedure for disposing of this compound powder and solutions?
A3: this compound waste should be treated as hazardous chemical waste. Dispose of the powder and any solutions containing the compound in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Q4: My this compound powder is difficult to dissolve. What can I do?
A4: this compound has low aqueous solubility. To aid dissolution, especially in organic solvents like DMSO, gentle warming and sonication can be applied. It is recommended to prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final concentration in your experimental medium.
Q5: How stable are this compound solutions in storage?
A5: The stability of this compound in solution depends on the solvent and storage temperature. In DMSO, stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C. To minimize degradation, it is advisable to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in cell culture medium. | - The final concentration of the organic solvent (e.g., DMSO) is too high. - The compound has low solubility in the aqueous medium. - The stock solution was not properly warmed and mixed before dilution. | - Ensure the final solvent concentration in the culture medium is low (typically ≤0.1%) and that a vehicle control is included in your experiment. - Prepare a more dilute stock solution and add a larger volume to your medium, ensuring thorough mixing. - Before use, bring the stock solution to room temperature and vortex gently to ensure it is fully dissolved. |
| Inconsistent or unexpected biological results. | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution. - Inaccurate concentration of the working solution. - Cellular resistance or variation in receptor expression. | - Prepare fresh working solutions for each experiment from a properly stored stock solution. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. - Verify the concentration of your stock solution and ensure accurate pipetting when preparing dilutions. - Characterize the progesterone receptor expression levels in your cell line. Consider using a different cell line if resistance is suspected. |
| Cell toxicity or detachment observed in vehicle control group. | - The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | - Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line. - Reduce the final solvent concentration in your experiments to a non-toxic level. |
Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Note: Data is based on information from commercially available sources. It is recommended to consult the product-specific data sheet for the most accurate information.
Experimental Protocols
In Vitro Cell-Based Assay: Proliferation of Uterine Leiomyoma Cells
This protocol describes the treatment of a human uterine leiomyoma cell line (e.g., UtLM-L1) with this compound to assess its effect on cell proliferation.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Human uterine leiomyoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare this compound Stock Solution:
-
Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently warm and vortex until the powder is completely dissolved.
-
Store the stock solution in aliquots at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assessment of Cell Proliferation:
-
Following incubation, assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the cell viability (%) against the log of the this compound concentration to determine the IC₅₀ value.
-
In Vivo Formulation for Oral Gavage in Mice
This protocol provides a general method for preparing this compound for oral administration in mice.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.
-
Vortex or stir until a homogenous solution is formed.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add a small amount of DMSO to initially dissolve the powder.
-
Gradually add the remaining vehicle components while continuously mixing to ensure the compound stays in solution.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be used.
-
-
Administration:
-
Administer the formulation to mice via oral gavage at the desired dosage.
-
The dosing volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
Signaling Pathways and Workflows
This compound Signaling Pathway in Uterine Leiomyoma Cells```dot
Caption: A typical experimental workflow for in vitro cell-based assays.
Technical Support Center: Asoprisnil Ecamate Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Asoprisnil ecamate. Due to the discontinuation of its clinical development, specific official monographs and extensive public literature on its analytical methodologies are limited. Therefore, this guide is based on established principles of steroid and selective progesterone receptor modulator (SPRM) analysis, offering practical advice and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the purity assessment of this compound?
A1: For the purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended primary technique. This method is capable of separating the active pharmaceutical ingredient (API) from its potential impurities. For more sensitive and specific analysis, especially for impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly valuable. Other supplementary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
Q2: What are the potential sources of impurities in this compound?
A2: Impurities in this compound can originate from various stages of its lifecycle:
-
Synthesis: Incomplete reactions or side reactions can lead to the presence of starting materials, intermediates, and by-products.
-
Degradation: this compound may degrade under stress conditions such as exposure to light, heat, humidity, acid, or base, leading to the formation of degradation products.
-
Storage: Improper storage conditions can accelerate degradation.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is crucial to separate the intact drug from its degradation products. To develop such a method, you should perform forced degradation studies. This involves subjecting a sample of this compound to various stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and photolysis). The stressed samples are then analyzed by HPLC to ensure that all degradation peaks are well-resolved from the main this compound peak.
Q4: What are typical acceptance criteria for the purity of a research-grade sample of this compound?
A4: For a research-grade sample, the purity of this compound, as determined by HPLC, is generally expected to be ≥98%. Individual impurities should ideally be below 0.1-0.2%. However, specific project requirements may vary.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Silanol interactions with the analyte. - Column degradation. - Inappropriate mobile phase pH. | - Use a base-deactivated column. - Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. - Replace the column. - Adjust the mobile phase pH to suppress ionization of the analyte or silanols. |
| Peak Fronting | - Sample overload. - Sample solvent incompatible with the mobile phase. | - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | - Clogged frit or void in the column. - Partially blocked injector. | - Reverse-flush the column (if recommended by the manufacturer). - Replace the column. - Clean or replace the injector components. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Late eluting peaks from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and system thoroughly. - Increase the run time or implement a gradient flush at the end of each run. |
| Baseline Drift/Noise | - Detector lamp aging. - Mobile phase not properly degassed. - Column bleeding. | - Replace the detector lamp. - Degas the mobile phase using sonication or an online degasser. - Use a column with low bleed characteristics, especially for gradient elution. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh about 10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to get a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
Data Analysis:
-
Calculate the area percentage of the this compound peak relative to the total peak area to determine purity.
-
Quantify impurities using an external standard of this compound, assuming a relative response factor of 1.0 if standards for the impurities are not available.
Identification by Mass Spectrometry (MS)
Objective: To confirm the identity of this compound and identify unknown impurities.
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.
Procedure:
-
Use the same chromatographic conditions as the HPLC method to separate the components.
-
Acquire full scan mass spectra to determine the molecular weight of the main peak and any impurities.
-
Perform fragmentation (MS/MS) analysis on the parent ions to obtain structural information for confirmation and identification.
Quantitative Data Summary
Table 1: Example Purity Profile of a Research-Grade this compound Batch
| Component | Retention Time (min) | Area % | Specification |
| This compound | 12.5 | 99.2 | ≥ 98.0% |
| Impurity A | 8.2 | 0.3 | ≤ 0.5% |
| Impurity B | 10.1 | 0.2 | ≤ 0.5% |
| Unknown Impurity 1 | 14.8 | 0.15 | ≤ 0.2% |
| Unknown Impurity 2 | 16.3 | 0.15 | ≤ 0.2% |
| Total Impurities | 0.8 | ≤ 2.0% |
Visualizations
Caption: Workflow for the quality control of this compound.
Caption: Troubleshooting logic for a common HPLC issue.
Caption: Simplified signaling pathway of this compound.
Impact of different solvents on Asoprisnil ecamate bioactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Asoprisnil ecamate in experimental settings, with a focus on the impact of solvent selection on its bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, steroidal selective progesterone receptor modulator (SPRM) with mixed agonistic and antagonistic activity at the progesterone receptor (PR).[1][2] Its bioactivity is tissue-specific, allowing for differential effects in various hormonal environments. One of its key mechanisms in uterine leiomyoma cells is the induction of apoptosis through the activation of the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A stock solution of up to 45 mg/mL can be prepared in DMSO, although this may require sonication and gentle warming to fully dissolve the compound.
Q3: What is a suitable vehicle for in vivo studies with this compound?
A commonly used vehicle for in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[3] It is crucial to prepare this formulation by sequentially adding and mixing each component to ensure proper dissolution.[3]
Q4: How can I minimize the impact of the solvent on my cell-based assay results?
To minimize solvent-induced artifacts in cell-based assays, it is recommended to:
-
Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, typically below 0.5%.
-
Ensure that the solvent concentration is consistent across all experimental and control groups, including vehicle controls.
-
Perform a solvent toxicity test to determine the maximum tolerated solvent concentration for your specific cell line.
Q5: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is expected to be limited due to its hydrophobic steroidal structure. It is recommended to prepare fresh dilutions from a DMSO stock solution for each experiment. Long-term storage of aqueous dilutions is not advised.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Possible Cause: The aqueous solubility of this compound is low, and adding a concentrated stock solution directly to an aqueous buffer or cell culture medium can cause it to precipitate.
-
Troubleshooting Steps:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in the aqueous medium.
-
Vortexing/Mixing: Vortex or mix the solution gently but thoroughly during and after the addition of the stock solution to aid dispersion.
-
Temperature: Perform dilutions at room temperature or 37°C to slightly increase solubility. Avoid cold buffers.
-
Co-solvents: For certain applications, the inclusion of a small percentage of a co-solvent like PEG300 in the final dilution might be possible, but this needs to be validated for your specific assay.
-
Issue 2: Inconsistent or unexpected biological activity in cell-based assays.
-
Possible Cause 1: Solvent Effects: The solvent itself (e.g., DMSO) can exert biological effects, potentially interfering with the progesterone receptor signaling pathway or other cellular processes.
-
Troubleshooting Steps:
-
Lower Solvent Concentration: Reduce the final concentration of the organic solvent in your assay.
-
Thorough Vehicle Control: Ensure your vehicle control contains the exact same concentration of the solvent as your experimental wells.
-
Test Alternative Solvents: If DMSO is suspected to interfere, consider testing other solvents like ethanol, though solubility may be lower. Always perform a new validation for any new solvent.
-
-
Possible Cause 2: Compound Degradation: this compound may not be stable in the experimental medium over the entire duration of the assay.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound for your experiments.
-
Minimize Exposure to Light and Air: Protect stock solutions and dilutions from light and excessive exposure to air.
-
Stability Test: If degradation is suspected, you can perform a stability test by incubating the compound in your assay medium for the duration of the experiment and then analyzing its integrity by HPLC.
-
Issue 3: Difficulty in dissolving this compound powder.
-
Possible Cause: The compound may have formed aggregates or may require more energy to dissolve.
-
Troubleshooting Steps:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the chosen solvent.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., to 37°C) while mixing. Avoid excessive heat which could degrade the compound.
-
High-Quality Solvent: Ensure you are using a high-purity, anhydrous grade solvent.
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| DMSO | 45 mg/mL | May require sonication and warming.[4] |
| Ethanol | Data not readily available | Progesterone, a related steroid, has a solubility of approximately 31.45 mg/mL in ethanol.[5] This can be used as a rough estimate, but experimental verification is required. |
| Methanol | Data not readily available | Progesterone has a reported solubility of around 1 mg/ml in methanol.[6] |
| PBS (Phosphate Buffered Saline) | Poorly soluble | This compound is a hydrophobic molecule and is not expected to be readily soluble in aqueous buffers. |
Disclaimer: The solubility data for ethanol and methanol are for progesterone and are provided for estimation purposes only. The actual solubility of this compound in these solvents should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molar Mass: 520.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Weigh out 5.21 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Alternatively, or in addition to sonication, the tube can be placed in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound for in vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (serum-free or serum-containing, as required by the assay)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerated level for your cell line (typically <0.5%).
-
Add the diluted this compound solutions to the cell cultures.
-
Include a vehicle control group that receives the same final concentration of DMSO as the highest concentration of this compound tested.
Mandatory Visualization
Caption: this compound signaling pathway in uterine leiomyoma cells.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Progesterone | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Refining experimental design for Asoprisnil ecamate tissue selectivity studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental designs for Asoprisnil ecamate tissue selectivity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, steroidal selective progesterone receptor modulator (SPRM).[1] Its primary mechanism of action is to bind to the progesterone receptor (PR), where it exerts mixed agonist and antagonist effects. This tissue-selective activity allows it to have different effects in various parts of the body. For instance, it has been shown to have antiproliferative effects on the endometrium.[2][3]
Q2: How does the tissue selectivity of this compound differ from other PR modulators like mifepristone?
This compound was designed to have a more favorable side-effect profile compared to earlier PR modulators like mifepristone. It exhibits significantly reduced antiglucocorticoid activity, which is a common off-target effect of mifepristone.[1] This enhanced selectivity for the progesterone receptor is a key feature of its design.
Q3: What are the key in vitro assays to characterize the tissue selectivity of this compound?
The primary in vitro assays for characterizing this compound's tissue selectivity include:
-
Receptor Binding Assays: To determine the binding affinity and selectivity for the progesterone receptor over other steroid receptors (e.g., glucocorticoid, androgen, estrogen, and mineralocorticoid receptors).[4]
-
Transactivation Assays: To assess the functional consequences of this compound binding to the progesterone receptor in different cell types, determining its agonist and antagonist activity. These assays often use reporter genes like luciferase.[2][4]
-
Coactivator/Corepressor Recruitment Assays: To understand the molecular basis of its mixed agonist/antagonist profile by examining which co-regulatory proteins are recruited to the receptor-ligand complex.[5][6]
Q4: Which animal models are most relevant for studying the in vivo tissue selectivity of this compound?
The most relevant animal models for in vivo studies include:
-
Rabbit Endometrium Model (McPhail Test): A classical model to assess the progestational (agonist) and anti-progestational (antagonist) activity of compounds on the uterine endometrium.[2]
-
Guinea Pig Models: Used to evaluate effects on the vagina and potential labor-inducing activity.[4]
-
Non-human Primate Models (e.g., Cynomolgus Monkeys): These models are highly relevant for studying effects on the endometrium and menstrual cycle due to their physiological similarity to humans.[4]
Troubleshooting Guides
Receptor Binding Assays
Q: My radioligand binding assay shows high non-specific binding. What are the possible causes and solutions?
-
Possible Cause: The concentration of the radioligand may be too high, leading to binding to non-receptor sites.
-
Solution: Optimize the radioligand concentration. Perform saturation binding experiments to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Possible Cause: Inadequate washing steps may not be effectively removing unbound radioligand.
-
Solution: Increase the number or duration of wash steps. Ensure the wash buffer is at the correct temperature and pH to minimize dissociation of specifically bound ligand while removing non-specific binding.
-
-
Possible Cause: The filter plates or tubes may be binding the radioligand non-specifically.
-
Solution: Pre-treat the filters or tubes with a blocking agent, such as polyethyleneimine (PEI), to reduce non-specific binding.
-
-
Possible Cause: The protein concentration in the assay may be too high.
-
Solution: Optimize the amount of protein (receptor preparation) used in the assay to a level that provides a robust signal without excessive non-specific binding.[7]
-
Q: The binding affinity (Kd) I'm calculating for this compound is inconsistent across experiments. What should I check?
-
Possible Cause: Inconsistent preparation of the receptor source (e.g., cell lysates, purified receptor).
-
Solution: Standardize the protocol for receptor preparation. Ensure consistent cell culture conditions, harvesting procedures, and protein quantification methods.
-
-
Possible Cause: Degradation of the radioligand or the compound being tested.
-
Solution: Aliquot and store both the radioligand and this compound at the recommended temperatures to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: The incubation time is not sufficient to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for the binding to reach a steady state.
-
Transactivation Assays (Luciferase Reporter Assays)
Q: I am observing very low or no luciferase signal in my transactivation assay. What could be the problem?
-
Possible Cause: Poor transfection efficiency of the reporter and receptor plasmids.
-
Solution: Optimize the transfection protocol. This includes the DNA-to-transfection reagent ratio, cell density at the time of transfection, and the type of transfection reagent used.[8][9] Use a positive control vector (e.g., a constitutively expressing luciferase plasmid) to check transfection efficiency.
-
-
Possible Cause: The quality of the plasmid DNA is poor.
-
Solution: Use high-quality, endotoxin-free plasmid DNA for transfection.[8] Endotoxins can be toxic to cells and inhibit transfection.
-
-
Possible Cause: The cells are not responsive to progesterone or SPRMs.
-
Solution: Ensure you are using a cell line that expresses the necessary co-regulatory proteins for progesterone receptor signaling. T47D breast cancer cells are a commonly used and well-characterized model.[5]
-
-
Possible Cause: The luciferase assay reagent is not working correctly.
-
Solution: Check the expiration date and storage conditions of the luciferase substrate and buffer. Perform a control reaction with purified luciferase enzyme to confirm reagent activity.
-
Q: There is high variability between replicate wells in my luciferase assay.
-
Possible Cause: Inconsistent cell seeding or transfection.
-
Solution: Ensure a homogenous cell suspension when plating. Prepare a master mix for the transfection reagents and DNA to add to each well to minimize pipetting errors.[8]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell health and compound concentration. Fill the outer wells with sterile PBS or media.[10]
-
-
Possible Cause: Signal bleed-through from adjacent wells with very high expression.
-
Solution: Use opaque, white-walled plates for luminescence assays to prevent signal crossover between wells.[8]
-
Experimental Protocols
Progesterone Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for the human progesterone receptor.
Methodology:
-
Receptor Preparation:
-
Culture T47D cells (or another suitable cell line expressing high levels of PR) in appropriate media.
-
Harvest cells and prepare cytosolic extracts by homogenization in a suitable buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet the membranes and collect the supernatant (cytosol).
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cytosolic extract, radiolabeled progesterone (e.g., [³H]-R5020), and assay buffer.
-
Non-specific Binding: Cytosolic extract, radiolabeled progesterone, and a high concentration of unlabeled progesterone (e.g., 1000-fold excess).
-
Competitive Binding: Cytosolic extract, radiolabeled progesterone, and varying concentrations of this compound.
-
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 16-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a charcoal-dextran slurry to each well to adsorb the unbound radioligand.
-
Incubate for a short period (e.g., 10-15 minutes) at 4°C.
-
Centrifuge the plate to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
PR-Mediated Transactivation Assay (Luciferase Reporter Assay)
Objective: To determine the agonist and antagonist activity of this compound on the human progesterone receptor.
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HeLa or HEK293T, which have low endogenous PR) in a 96-well plate.
-
Co-transfect the cells with:
-
An expression vector for the human progesterone receptor (hPR).
-
A reporter plasmid containing a progesterone response element (PRE) driving the expression of the luciferase gene (e.g., pPRE-Luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization of transfection efficiency.
-
-
Allow cells to recover and express the plasmids for 24 hours.
-
-
Compound Treatment:
-
Agonist Mode: Treat the transfected cells with varying concentrations of this compound. Include a positive control (e.g., progesterone) and a vehicle control.
-
Antagonist Mode: Treat the transfected cells with a fixed concentration of progesterone (e.g., EC50 concentration) in the presence of varying concentrations of this compound. Include a control with progesterone only and a vehicle control.
-
Incubate the cells with the compounds for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Measure the Renilla luciferase activity in the same lysate using a different substrate.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Agonist Mode: Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Antagonist Mode: Plot the percentage inhibition of progesterone-induced luciferase activity against the log concentration of this compound to generate an inhibition curve and determine the IC50 value.
-
Quantitative Data
Table 1: In Vitro Receptor Binding Affinity of Asoprisnil
| Receptor | Relative Binding Affinity (%) |
| Progesterone Receptor (PR) | High |
| Glucocorticoid Receptor (GR) | Moderate |
| Androgen Receptor (AR) | Low |
| Estrogen Receptor (ER) | No significant affinity |
| Mineralocorticoid Receptor (MR) | No significant affinity |
(Data summarized from literature[4])
Table 2: Preclinical Efficacy of Asoprisnil in Animal Models
| Animal Model | Endpoint | Asoprisnil Dose | Result |
| Rabbit (McPhail Test) | Endometrial Transformation (Agonist) | Dose-dependent | Partial agonist effect |
| Rabbit (McPhail Test) | Inhibition of Progesterone Effect (Antagonist) | >3 mg/animal | Partial antagonist effect[8] |
| Guinea Pig | Vaginal Mucification | Not specified | Induced mucification[4] |
| Guinea Pig | Anti-uterotrophic Effect | Not specified | Pronounced anti-uterotrophic effects[4] |
Table 3: Clinical Efficacy of Asoprisnil in Women with Uterine Fibroids (12-week treatment)
| Asoprisnil Daily Dose | Suppression of Uterine Bleeding (%) | Median Reduction in Leiomyoma Volume (%) |
| 5 mg | 28% | Not statistically significant |
| 10 mg | 64% | Not statistically significant |
| 25 mg | 83% | 36%[11] |
(Data from a Phase 2 clinical trial[11])
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for tissue selectivity.
Caption: Troubleshooting logic for transactivation assays.
References
- 1. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocare.net [biocare.net]
- 6. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized, controlled trial of asoprisnil, a novel selective progesterone receptor modulator, in women with uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Asoprisnil Ecamate and Mifepristone: Receptor Activity Profile
A detailed examination of the receptor binding affinities and functional activities of Asoprisnil ecamate and Mifepristone reveals distinct pharmacological profiles that underpin their different clinical applications and developmental histories. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, incorporating quantitative data, experimental methodologies, and signaling pathway visualizations.
This compound, a selective progesterone receptor modulator (SPRM), and Mifepristone (RU-486), a potent progesterone and glucocorticoid receptor antagonist, both interact with key steroid hormone receptors but elicit different downstream effects. While Mifepristone acts as a pure antagonist at the progesterone receptor, this compound exhibits a mixed agonist/antagonist profile.[1][2] This fundamental difference in their mechanism of action has significant implications for their therapeutic potential.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data on the receptor binding affinity and functional activity of this compound and Mifepristone. It is important to note that while extensive quantitative data is available for Mifepristone, specific binding affinities (Ki) and functional potency (EC50/IC50) values for this compound are not widely reported in publicly available literature, likely due to the discontinuation of its clinical development.[3]
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) |
| This compound | High Affinity (Specific Ki not available)[4] | Moderate Affinity (Specific Ki not available)[4] | Low Affinity (Specific Ki not available)[4] |
| Mifepristone | ~1.9 nM[5] | ~2.0 nM[5] | Not available in this format |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Receptor Activity (IC50 in nM)
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) |
| This compound | Partial Agonist/Antagonist (Specific IC50 not available)[1][6] | Weak Partial Agonist/Antagonist (Specific IC50 not available)[1][6] | Weak Partial Agonist/Antagonist (Specific IC50 not available)[1] |
| Mifepristone | 0.2 nM (Antagonist) | 2.6 nM (Antagonist) | Effective Antiandrogen (Specific IC50 not available) |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
The interaction of this compound and Mifepristone with their respective receptors initiates distinct intracellular signaling cascades.
Progesterone Receptor (PR) Signaling
Upon binding to the Progesterone Receptor, both compounds induce conformational changes that modulate the receptor's interaction with co-regulators and its ability to regulate gene transcription. Mifepristone, as a pure antagonist, blocks the recruitment of co-activators, thereby inhibiting progesterone-mediated gene expression. In contrast, this compound's mixed agonist/antagonist profile suggests a more complex interaction with co-regulators, leading to a tissue-specific modulation of gene expression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The glucocorticoid agonist activities of mifepristone (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Efficacy of Asoprisnil Ecamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative efficacy of Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), against other alternatives, supported by experimental data. Asoprisnil has been investigated for its therapeutic potential in managing gynecological disorders such as uterine fibroids (leiomyomata) and endometriosis.[1][2][3]
Mechanism of Action: A Selective Approach
Asoprisnil is a synthetic, steroidal SPRM characterized by a unique mixed profile of progesterone receptor (PR) agonist and antagonist activities.[3][4] This tissue-selective action allows it to exert anti-proliferative and pro-apoptotic effects on target tissues like uterine leiomyoma, while minimizing effects on other tissues.[1][4] Unlike pure progesterone antagonists, Asoprisnil's mechanism involves a distinct interaction with the progesterone receptor, leading to differential recruitment of coactivators and corepressors, which modulates gene transcription.[5]
In uterine leiomyoma cells, Asoprisnil has been shown to inhibit proliferation and induce apoptosis.[4] This is achieved, in part, by activating the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway.[6] The process involves the upregulation of TRAIL and its death receptors DR4 and DR5, leading to the activation of a caspase cascade (caspase-8, -7, and -3) and a decrease in the X-linked inhibitor of apoptosis protein (XIAP).[6]
Caption: Asoprisnil-induced TRAIL-mediated apoptotic pathway in leiomyoma cells.
Anti-Proliferative Efficacy: In Vitro Evidence
Studies on cultured human uterine leiomyoma cells have demonstrated that Asoprisnil has a direct, cell-type-specific anti-proliferative and pro-apoptotic effect.[4] It significantly decreases the number of viable leiomyoma cells and the expression of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA), without affecting normal myometrial cells.[4] Furthermore, Asoprisnil treatment leads to an increase in markers of apoptosis, including cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP), and a decrease in the anti-apoptotic protein Bcl-2.[4]
Table 1: In Vitro Effects of Asoprisnil on Leiomyoma Cells
| Parameter | Effect of Asoprisnil Treatment | Cell Type Specificity | Reference |
|---|---|---|---|
| Cell Proliferation (MTS Assay) | Dose-dependent decrease | Leiomyoma cells only | [4] |
| PCNA Expression | Dose-dependent decrease | Leiomyoma cells only | [4] |
| Apoptosis (TUNEL Assay) | Dose-dependent increase | Leiomyoma cells only | [4] |
| Cleaved Caspase-3 | Increased expression | Leiomyoma cells only | [4] |
| Bcl-2 Protein | Decreased expression | Leiomyoma cells only | [4] |
| TRAIL, DR4, DR5 | Increased expression | Leiomyoma cells only |[6] |
Clinical Efficacy vs. Placebo
In Phase 3 clinical trials involving premenopausal women with heavy menstrual bleeding associated with uterine fibroids, Asoprisnil demonstrated significant efficacy compared to placebo over a 12-month period.[7] The treatment effectively controlled bleeding, reduced fibroid and uterine volume, and consequently improved quality of life.[8]
Table 2: Comparison of Asoprisnil vs. Placebo in 12-Month Clinical Trials
| Efficacy Endpoint (Median Change from Baseline at 12 Months) | Asoprisnil 10 mg | Asoprisnil 25 mg | Placebo | Reference |
|---|---|---|---|---|
| Primary Fibroid Volume | -48% | -63% | +16% | [7][9] |
| Uterine Volume | -28% | -39% | +13% | [7][9] |
| Amenorrhea Rate (Month 12) | ~78% | ~93% | ~12% | [10] |
| Hemoglobin Concentration | Significant Increase | Significant Increase | No Significant Change |[7][9] |
It is important to note that while highly effective, long-term, uninterrupted treatment with Asoprisnil raised endometrial safety concerns, leading to the discontinuation of its development.[2][8] This highlights a critical consideration for the development of future SPRMs.
Comparison with Other Therapeutic Alternatives
Direct head-to-head comparative trials between Asoprisnil and other active therapies are limited. However, a comparison can be drawn based on their distinct mechanisms and clinical profiles.
-
GnRH Agonists: These agents induce a hypoestrogenic state, leading to significant reductions in fibroid volume. However, this often comes with menopausal side effects like hot flashes and bone density loss, limiting long-term use. Asoprisnil achieves its anti-proliferative effects without inducing estrogen deprivation.[1][3]
-
Other SPRMs (e.g., Ulipristal Acetate): Asoprisnil is reported to have a higher degree of progesterone agonist versus antagonist activity in animal models compared to mifepristone and ulipristal acetate.[10] This difference in the agonist/antagonist balance may influence tissue-specific effects and the overall clinical profile.
-
Progestins: Unlike progestins, which can sometimes cause breakthrough bleeding, Asoprisnil effectively induces amenorrhea.[3] Furthermore, Asoprisnil exhibits anti-proliferative effects on the endometrium, a contrast to the potential proliferative effects of some progestins.[11]
Caption: Logical comparison of Asoprisnil's mixed activity to other PR ligands.
Experimental Protocols
Detailed methodologies are crucial for validating and comparing therapeutic agents. Below are summaries of key experimental protocols used in the evaluation of Asoprisnil.
In Vitro Anti-Proliferation and Apoptosis Assays
This workflow is designed to assess the direct effects of a compound on cell viability and programmed cell death in target cells versus control cells.
Caption: In vitro workflow for validating anti-proliferative efficacy.
-
Cell Culture: Primary uterine leiomyoma and matching normal myometrial cells are isolated from patient tissues and cultured in appropriate media (e.g., phenol red-free DMEM with 10% fetal bovine serum).[6]
-
Treatment: Cells are treated with varying concentrations of Asoprisnil or a vehicle control for specified time periods (e.g., 24-120 hours).[4][6]
-
Cell Proliferation Assay (MTS): The number of viable cells is quantified using a colorimetric method, such as the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. This measures the metabolic activity of the cells, which correlates with cell number.[4]
-
Apoptosis Detection (TUNEL Assay): Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. The percentage of TUNEL-positive cells is determined via microscopy.[4]
-
Western Blot Analysis: Protein lysates from treated and untreated cells are separated by electrophoresis, transferred to a membrane, and probed with specific antibodies to measure the expression levels of key proteins involved in proliferation (PCNA) and apoptosis (Bcl-2, cleaved caspases, PARP, TRAIL).[4][6]
Clinical Trial Efficacy Endpoints
-
Assessment of Uterine/Fibroid Volume: Changes in the volume of the uterus and the primary fibroid are measured from baseline using standardized imaging techniques, such as transvaginal ultrasound or magnetic resonance imaging (MRI), at specified intervals (e.g., 6 and 12 months).[7][9]
-
Menstrual Bleeding Assessment: Menstrual blood loss is quantified using tools like the Menstrual Pictogram score. The number of bleeding days and the percentage of patients achieving amenorrhea (absence of bleeding) are recorded.[7][10]
-
Hematologic Parameters: Hemoglobin and other iron parameters are measured at baseline and throughout the study to assess the impact of reduced bleeding on anemia.[7][12]
-
Endometrial Assessment: Endometrial biopsies are collected and assessed by expert pathologists to monitor for any drug-induced changes, including proliferation or atypical hyperplasia.[9][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 12-month extension study to evaluate the safety and efficacy of asoprisnil in women with heavy menstrual bleeding and uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Effect of asoprisnil on uterine proliferation markers and endometrial expression of the tumour suppressor gene, PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Asoprisnil Ecamate and Other Selective Progesterone Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective progesterone receptor modulators (SPRMs) are a class of compounds that exhibit tissue-selective agonist, antagonist, or partial agonist/antagonist effects on the progesterone receptor (PR). This unique pharmacological profile has positioned them as promising therapeutic agents for a range of gynecological conditions, including uterine fibroids and endometriosis. Asoprisnil ecamate, a synthetic steroidal SPRM, has been a subject of significant research in this area. This guide provides a detailed comparison of this compound with other notable SPRMs, focusing on their receptor binding profiles, preclinical and clinical efficacy, and associated endometrial effects. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: A Shared Pathway with Distinct Nuances
SPRMs exert their effects by binding to the progesterone receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, leading to its dimerization and subsequent interaction with progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes. The tissue-selective effects of SPRMs are attributed to several factors, including the specific conformation induced by each ligand, the ratio of PR isoforms (PR-A and PR-B) in different tissues, and the differential recruitment of coactivators and corepressors.
Asoprisnil is characterized by its mixed partial agonist and antagonist activity at the progesterone receptor.[1][2] It demonstrates a high degree of selectivity for the PR with significantly reduced antiglucocorticoid activity compared to mifepristone.[1] This profile suggests a potential for a better safety profile with less off-target effects.
Comparative Receptor Binding Profiles
The affinity of SPRMs for the progesterone receptor and other steroid receptors, such as the glucocorticoid receptor (GR), androgen receptor (AR), and mineralocorticoid receptor (MR), is a critical determinant of their efficacy and safety. A high affinity for PR coupled with low affinity for other receptors is generally desirable to minimize off-target effects.
| Compound | Progesterone Receptor (PR) Affinity (Ki or IC50 in nM) | Glucocorticoid Receptor (GR) Affinity (Ki or IC50 in nM) | Androgen Receptor (AR) Affinity | Mineralocorticoid Receptor (MR) Affinity | Reference(s) |
| This compound | High (qualitative) | Moderate (qualitative) | Low | No binding | [2] |
| Ulipristal acetate | High (qualitative) | Lower than mifepristone | Weak | Not specified | [3][4] |
| Vilaprisan | IC50: 0.09 (PR-B), 0.095 (PR-A) | Significantly lower than mifepristone | No activity | No activity | [5] |
| Mifepristone | High (qualitative) | High | Not specified | Not specified | [6][7] |
| Telapristone acetate | Not specified | Some antiglucocorticoid activity | No activity | No activity | [8][9] |
| Lonaprisan | Not specified | Not specified | Not specified | Not specified | [10][11] |
Note: Quantitative binding affinity data (Ki or IC50 values) for all compounds were not consistently available in the reviewed literature, hence some entries are qualitative.
Preclinical and Clinical Efficacy: A Head-to-Head Look
The therapeutic potential of SPRMs has been extensively evaluated in preclinical models and clinical trials, primarily for the treatment of uterine fibroids and endometriosis.
Uterine Fibroids
Clinical studies have demonstrated the efficacy of several SPRMs in reducing heavy menstrual bleeding and shrinking fibroid volume.
| Compound | Key Efficacy Endpoints in Uterine Fibroids | Reference(s) |
| This compound | Suppressed uterine bleeding and reduced fibroid and uterine volume in a dose-dependent manner. | [12] |
| Ulipristal acetate | Significant reduction in uterine bleeding and fibroid volume compared to placebo. Efficacy in fibroid volume reduction was found to be lower than GnRH agonists in one study. | [3][13][14] |
| Vilaprisan | Shown to reduce heavy menstrual bleeding, induce amenorrhea, and diminish uterine fibroid volume in Phase 2 studies. | [15][16] |
| Mifepristone | Effective in reducing fibroid volume and improving symptoms. | [17] |
| Telapristone acetate | Investigated for uterine fibroids, with clinical trials showing effects on fibroid-related symptoms. | [6][8] |
Endometriosis
SPRMs have also shown promise in alleviating the debilitating pain associated with endometriosis.
| Compound | Key Efficacy Endpoints in Endometriosis | Reference(s) |
| This compound | Reduced nonmenstrual pelvic pain and dysmenorrhea in women with endometriosis. | [12] |
| Mifepristone | Shown to be effective in improving endometriosis-associated dysmenorrhea and possibly dyspareunia. | [4] |
| Telapristone acetate | Under development for the treatment of endometriosis. | [8] |
| Ulipristal acetate | Compared against leuprolide acetate in one trial for endometriosis-related pain. | [18] |
Progesterone Receptor Modulator Associated Endometrial Changes (PAEC)
A well-documented class effect of SPRMs is the development of benign, non-physiological histological changes in the endometrium, known as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC). These changes are generally considered reversible upon discontinuation of treatment.
| Compound | Observations on PAEC | Reference(s) |
| This compound | Associated with endometrial atrophy in long-term studies in cynomolgus monkeys. | [19] |
| Ulipristal acetate | Induces PAEC, with a reported incidence of around 70-75% in clinical trials. | [20] |
| Vilaprisan | Induces PAEC. | [15] |
| Mifepristone | Induces PAEC. | [20] |
Experimental Protocols: A Glimpse into the Methodology
Radioligand Competitive Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound to its target receptor.
Methodology:
-
Receptor Preparation: A source of the progesterone receptor, such as a cell line expressing the receptor or a tissue homogenate from a target organ, is prepared.[21][22]
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand known to bind to the receptor with high affinity.
-
Competition: Varying concentrations of the unlabeled test compound (the SPRM) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[21][22]
Primate Model of Endometriosis
Non-human primate models, particularly in baboons and macaques, are considered the gold standard for studying endometriosis due to their physiological similarities to humans, including menstruation.[23][24]
Methodology for Induction of Endometriosis:
-
Menstrual Tissue Collection: Menstrual endometrium is collected from the donor animal, often via transcervical biopsy or laparoscopic intrauterine puncture.[7][23]
-
Intraperitoneal Inoculation: The collected endometrial tissue is then inoculated into the peritoneal cavity of the same or a recipient animal. This mimics the process of retrograde menstruation, which is a leading theory for the pathogenesis of endometriosis.
-
Disease Development and Evaluation: The animals are monitored over several menstrual cycles for the development of endometriotic lesions. Laparoscopic surgery is performed to visualize, stage, and biopsy the lesions. The explanted tissue is then analyzed histologically to confirm the presence of endometrial glands and stroma.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uterine fibroid shrinkage after short-term use of selective progesterone receptor modulator or gonadotropin-releasing hormone agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Efficacy, Pharmacokinetics, and Safety of the Available Medical Options in the Treatment of Endometriosis-Related Pelvic Pain: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eshre.eu [eshre.eu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A protocol for creating endometriosis in rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telapristone - Wikipedia [en.wikipedia.org]
- 9. Facebook [cancer.gov]
- 10. Randomized phase II study of lonaprisan as second-line therapy for progesterone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scivisionpub.com [scivisionpub.com]
- 12. academic.oup.com [academic.oup.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. cochranelibrary.com [cochranelibrary.com]
- 15. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 16. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 17. researchgate.net [researchgate.net]
- 18. Progesterone receptor modulators for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Selective progesterone receptor modulator (SPRM) ulipristal acetate (UPA) and its effects on the human endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. The non-human primate model of endometriosis: research and implications for fecundity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. refubium.fu-berlin.de [refubium.fu-berlin.de]
Asoprisnil Ecamate: A Comparative Analysis of Cross-Reactivity with Glucocorticoid and Androgen Receptors
For Researchers, Scientists, and Drug Development Professionals
Asoprisnil ecamate (J956) is a selective progesterone receptor modulator (SPRM) that has been investigated for various gynecological conditions. Its therapeutic efficacy is intrinsically linked to its binding affinity and functional activity at the progesterone receptor (PR). However, understanding its cross-reactivity with other steroid hormone receptors, such as the glucocorticoid receptor (GR) and the androgen receptor (AR), is crucial for a comprehensive safety and efficacy profile. This guide provides a comparative analysis of Asoprisnil's interaction with these receptors, supported by available experimental data. Asoprisnil (J867) is the active metabolite of the prodrug this compound.[1]
Comparative Binding Affinity
Asoprisnil demonstrates a high degree of selectivity for the progesterone receptor, with a significantly lower affinity for both the glucocorticoid and androgen receptors. This selectivity is a key characteristic that distinguishes it from other non-selective progesterone receptor modulators like mifepristone (RU486).
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | IC50 (nM) | Ki (nM) | Reference Compound |
| Asoprisnil (J867) | Progesterone Receptor (PR) | High | - | 0.85 | Progesterone |
| Glucocorticoid Receptor (GR) | Reduced/Moderate | 85 | - | Dexamethasone | |
| Androgen Receptor (AR) | Low | - | - | R1881 | |
| Progesterone | Progesterone Receptor (PR) | 100 | - | 4.3 | - |
| Mifepristone (RU486) | Progesterone Receptor (PR) | Higher than Progesterone | - | 0.82 | Progesterone |
| Glucocorticoid Receptor (GR) | High | - | - | Dexamethasone |
Data presented is a synthesis of available literature. Direct comparative studies with uniform methodologies are limited. RBA values are relative to the reference compound for each receptor, set at 100%. A higher RBA indicates a stronger binding affinity.
Studies have shown that Asoprisnil and its major metabolite, J912, exhibit a higher binding affinity for the rabbit uterus progesterone receptor than progesterone itself.[2] In contrast, their affinity for the rat thymus glucocorticoid receptor is reduced compared to mifepristone, and they display low affinity for the rat prostate androgen receptor.[2] No significant binding to the estrogen receptor (ER) or mineralocorticoid receptor (MR) has been detected for these compounds.[2] One study reported a Ki value of 0.85 nM for Asoprisnil binding to the human PR, which is comparable to the Ki of 0.82 nM for RU486 and significantly lower than the 4.3 nM Ki for progesterone, indicating a strong binding affinity.[3] For the glucocorticoid receptor, an IC50 of 85 nM was reported for Asoprisnil's antagonist activity at the human GR ligand-binding domain.[4]
Functional Activity: Transactivation Assays
The functional consequence of receptor binding is typically assessed through transactivation assays. These assays measure the ability of a compound to activate or inhibit the transcription of a reporter gene under the control of a hormone-responsive promoter.
In transactivation assays using T47D cells (a human breast cancer cell line), Asoprisnil demonstrated partial progesterone agonist and antagonist effects.[5] Specifically, in the presence of progesterone, Asoprisnil acts as a PR antagonist.[5] In terms of its effect on the glucocorticoid receptor, Asoprisnil exhibits only marginal antiglucocorticoid activity in vitro and in animal models.[1] One study found that Asoprisnil had less than 10% of the antiglucocorticoid activity of mifepristone when evaluated in human ZR75 and rat H4-II-E cells.[5] Furthermore, Asoprisnil showed weak androgenic and anti-androgenic properties in male rats.[1]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of a test compound for a specific receptor.
Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined.
General Protocol:
-
Receptor Preparation: Cytosolic or nuclear extracts containing the receptor of interest are prepared from appropriate tissues (e.g., rabbit uterus for PR, rat thymus for GR, rat prostate for AR) or from cells overexpressing the receptor.[2]
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., [3H]-progesterone for PR, [3H]-dexamethasone for GR, [3H]-R1881 for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., Asoprisnil).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Transactivation (Reporter Gene) Assay
This assay is used to determine the functional activity (agonist or antagonist) of a compound at a specific receptor.
Principle: Cells are co-transfected with two plasmids: one expressing the steroid receptor of interest (e.g., PR, GR, or AR) and another containing a reporter gene (e.g., luciferase) driven by a promoter with hormone response elements (HREs). The binding of an agonist to the receptor activates transcription of the reporter gene, leading to a measurable signal. An antagonist will block this activation.
General Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., T47D, ZR75, H4-II-E) is cultured and co-transfected with the receptor expression vector and the reporter plasmid.[5] A common reporter construct for GR and PR is the Mouse Mammary Tumor Virus (MMTV) promoter linked to a luciferase reporter gene.[6]
-
Treatment: The transfected cells are then treated with the test compound (e.g., Asoprisnil) alone (to test for agonist activity) or in combination with a known agonist (e.g., progesterone for PR, dexamethasone for GR, or dihydrotestosterone for AR) (to test for antagonist activity).
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The results are typically expressed as the fold induction of reporter gene activity compared to a vehicle control. For antagonist activity, the percentage of inhibition of the agonist-induced response is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathways of the progesterone, glucocorticoid, and androgen receptors, as well as a typical experimental workflow for assessing compound activity.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Conclusion
The available data indicates that this compound, through its active metabolite Asoprisnil, is a highly selective progesterone receptor modulator. Its cross-reactivity with glucocorticoid and androgen receptors is significantly lower than that of less selective compounds like mifepristone. This high selectivity for the progesterone receptor is a desirable characteristic, as it minimizes the potential for off-target effects related to the activation or inhibition of the glucocorticoid and androgen signaling pathways. For drug development professionals, this profile suggests a potentially more favorable safety profile compared to non-selective SPRMs. However, further head-to-head comparative studies with standardized methodologies are warranted to provide a more definitive quantitative comparison of the cross-reactivity profiles of different SPRMs.
References
- 1. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The MMTV LTR promoter is induced by progesterone and dihydrotestosterone but not by estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Asoprisnil Ecamate's Tissue-Specific Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate (J956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that was under development for gynecological conditions such as uterine fibroids and endometriosis.[1] As an SPRM, it exhibits a unique profile of mixed progesterone receptor (PR) agonist and antagonist activities, which confers tissue-selective effects.[2][3] This guide provides an objective comparison of this compound's in vivo performance with other alternatives, supported by available experimental data, to offer insights for researchers and professionals in drug development. Development of Asoprisnil was discontinued, but its biological profile remains of scientific interest.[1]
Mechanism of Action: A Tissue-Selective Approach
Asoprisnil and its active metabolite, Asoprisnil (J867), demonstrate a high binding affinity for the progesterone receptor, with moderate affinity for the glucocorticoid receptor and low affinity for the androgen receptor.[4] Unlike first-generation antiprogestins such as mifepristone, Asoprisnil has minimal antiglucocorticoid activity.[3] Its tissue selectivity is believed to stem from its differential effects on various progesterone-dependent pathways in different tissues. In the uterus, it has been shown to exert antiproliferative effects on the endometrium and leiomyoma cells while having minimal impact on the myometrium.[5][6]
Comparative Efficacy of this compound in Uterine Fibroids
Clinical trials have demonstrated the efficacy of Asoprisnil in treating symptoms associated with uterine fibroids, primarily heavy menstrual bleeding and the reduction of fibroid volume.
Reduction of Menstrual Bleeding and Uterine Volume
A pooled analysis of two 12-month, placebo-controlled, randomized Phase 3 trials in women with heavy menstrual bleeding associated with uterine fibroids showed that Asoprisnil significantly reduced bleeding and uterine volume.[7]
| Efficacy Endpoint | Placebo | Asoprisnil 10 mg | Asoprisnil 25 mg |
| Median Change in Primary Fibroid Volume (at 12 months) | +16% | -48% | -63% |
| Median Change in Uterine Volume (at 12 months) | +13% | -28% | -39% |
| Amenorrhea Rate (monthly) | 3-12% | 66-78% | 83-93% |
Data from a pooled analysis of two Phase 3 clinical trials.[7]
Comparison with Other Selective Progesterone Receptor Modulators
Direct head-to-head in vivo comparative studies between Asoprisnil and other SPRMs like ulipristal acetate and mifepristone are limited. However, preclinical data from animal models suggest that Asoprisnil possesses a higher degree of progesterone agonist versus antagonist activity compared to mifepristone and ulipristal acetate.
| SPRM | Primary Mechanism | Key In Vivo Effects on Uterine Fibroids |
| Asoprisnil | Mixed Agonist/Antagonist | Reduces fibroid and uterine volume, induces amenorrhea.[7] |
| Ulipristal Acetate | Mixed Agonist/Antagonist | Reduces fibroid volume and controls bleeding.[8] |
| Mifepristone | Progesterone Antagonist | Reduces fibroid volume and improves symptoms.[8] |
Tissue-Specific Effects: Endometrium vs. Myometrium and Leiomyoma
A key feature of Asoprisnil is its differential effect on various uterine tissues. In vivo studies have shown that Asoprisnil induces endometrial atrophy and has antiproliferative effects on leiomyoma cells, while having minimal effect on the surrounding myometrium.[4][5]
Histological and Molecular Changes
| Tissue | Effect of Asoprisnil |
| Endometrium | Induces a unique "non-physiologic secretory effect" with low levels of mitotic activity in glands and stroma.[9] In cynomolgus monkeys, it leads to endometrial atrophy.[4] |
| Leiomyoma (Fibroid) | Decreases mitotic activity and induces apoptosis.[5][9] Downregulates the expression of growth factors like EGF, IGF-I, and TGFβ3 and their receptors.[5] |
| Myometrium | Minimal to no effect on cell proliferation.[5] |
Experimental Protocols
While detailed, publicly available protocols for the preclinical in vivo studies on Asoprisnil are scarce due to the discontinuation of its development, the following provides a general overview based on published literature.
Animal Models
-
Cynomolgus Monkeys: Used to evaluate the effects on the endometrium, menstrual cyclicity, and for toxicological studies. Asoprisnil treatment in these monkeys led to the abolishment of menstrual cyclicity and endometrial atrophy.[4]
-
Rabbits (McPhail Test): Utilized to assess the partial agonist and antagonist effects on the endometrium. Both Asoprisnil and its major metabolite J912 demonstrated mixed agonist/antagonist properties in this model.[4]
-
Guinea Pigs: Employed to study uterotrophic and anti-uterotrophic effects. Asoprisnil showed pronounced anti-uterotrophic effects in both normal and ovariectomized guinea pigs.[4]
General Methodology for Clinical Trials in Uterine Fibroids
-
Study Design: Phase 2 and 3, multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group studies.[7]
-
Participants: Premenopausal women with a diagnosis of uterine fibroids and associated heavy menstrual bleeding.[7]
-
Intervention: Daily oral administration of Asoprisnil (e.g., 5, 10, or 25 mg) or placebo for a defined period (e.g., 12 weeks to 12 months).[7]
-
Primary Endpoints:
-
Change in uterine bleeding assessed by daily bleeding diaries (e.g., pictorial blood loss assessment chart).
-
Change in dominant leiomyoma and uterine volume measured by transvaginal ultrasonography or MRI.[7]
-
Change in hemoglobin concentrations.
-
-
Secondary Endpoints:
-
Patient-reported symptoms (e.g., bloating, pelvic pressure).
-
Endometrial thickness and morphology assessed by biopsy.
-
Hormonal parameters.
-
Standard safety and tolerability assessments.
-
Signaling Pathways and Molecular Mechanisms
Asoprisnil's tissue-specific effects are mediated through complex signaling pathways. In leiomyoma cells, Asoprisnil has been shown to induce apoptosis through the activation of the TNF-related apoptosis-inducing ligand (TRAIL)-mediated pathway.[10] It also appears to downregulate the expression of key growth factors and their receptors, thereby inhibiting the proliferation of fibroid cells.[5]
Caption: Asoprisnil's proposed mechanism in leiomyoma cells.
The diagram above illustrates the proposed dual mechanism of Asoprisnil in uterine leiomyoma cells. By binding to the progesterone receptor, Asoprisnil is thought to inhibit the expression of key growth factors, leading to reduced cell proliferation. Concurrently, it may activate the TRAIL-mediated apoptotic pathway, inducing programmed cell death in fibroid cells.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of a novel SPRM like this compound for uterine fibroids is a multi-step process that progresses from preclinical animal studies to human clinical trials.
Caption: In vivo validation workflow for SPRMs.
This workflow begins with preclinical studies in relevant animal models to assess safety, tolerability, and preliminary efficacy. Promising candidates then move into phased clinical trials in humans to systematically evaluate their safety and therapeutic effects in the target patient population.
Conclusion
The in vivo data for this compound demonstrates its efficacy in treating the symptoms of uterine fibroids through its tissue-selective modulation of the progesterone receptor. Its ability to reduce bleeding and fibroid volume highlights the potential of SPRMs as a therapeutic class. While direct comparative in vivo data with other SPRMs is limited, the available evidence suggests a distinct profile for Asoprisnil, characterized by a higher degree of progesterone agonism in preclinical models. The insights gained from the study of Asoprisnil, despite its discontinued development, continue to be valuable for the ongoing research and development of novel, tissue-selective therapies for gynecological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel selective progesterone receptor modulator asoprisnil (J867) down-regulates the expression of EGF, IGF-I, TGFbeta3 and their receptors in cultured uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of SPRM asoprisnil (J867) on proliferation, apoptosis, and the expression of growth factors in cultured uterine leiomyoma cells and normal myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Selective progesterone receptor modulators (SPRMs) for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth factors and myometrium: biological effects in uterine fibroid and possible clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Asoprisnil Ecamate: A Comparative Analysis of its Cellular Effects Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), has garnered significant interest for its potential therapeutic applications in hormone-dependent pathologies. This guide provides a comprehensive comparison of the cellular effects of this compound across various cancer cell lines, drawing upon available preclinical data. While extensive research has been conducted on its impact on uterine leiomyoma, this document aims to synthesize the current understanding of its efficacy in malignant cell lines and benchmark its performance against other relevant compounds.
I. Overview of Cellular Effects
This compound exhibits a distinct pharmacological profile, acting as a mixed progesterone agonist/antagonist. This tissue-selective activity underpins its primary cellular effects: the inhibition of proliferation and the induction of apoptosis. These effects, however, appear to be highly dependent on the specific cell type and the expression levels of progesterone receptor (PR) isoforms.
Key Cellular Responses to this compound:
-
Inhibition of Cell Proliferation: Asoprisnil has been shown to decrease the number of viable cells and reduce the expression of proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA).[1] This anti-proliferative effect is a cornerstone of its potential anti-cancer activity.
-
Induction of Apoptosis: The compound triggers programmed cell death, a critical mechanism for eliminating cancerous cells. This is evidenced by an increase in TUNEL-positive cells and the cleavage of key apoptotic proteins like caspase-3 and poly(ADP-ribose) polymerase (PARP).[1] Furthermore, Asoprisnil has been found to decrease the expression of the anti-apoptotic protein Bcl-2.[1]
-
Cell Cycle Regulation: While direct, detailed cell cycle analysis data for Asoprisnil in multiple cancer cell lines is limited, its anti-proliferative effects suggest an influence on cell cycle progression. For comparison, other SPRMs like mifepristone have been shown to induce G1 cell cycle arrest in various cancer cell lines.
II. Comparative Efficacy Across Cell Lines
The available data on this compound's effects are most robust for uterine leiomyoma cells. Information on its activity in breast, ovarian, and endometrial cancer cell lines is less comprehensive but provides valuable insights.
Table 1: Comparison of this compound's Anti-Proliferative and Pro-Apoptotic Effects
| Cell Line | Cancer Type | Proliferation Inhibition (IC50) | Apoptosis Induction | Key Molecular Changes |
| Uterine Leiomyoma | Benign Uterine Tumor | Data not quantified as IC50 | Dose- and time-dependent increase in TUNEL-positive cells.[1] | Decreased PCNA, cleaved caspase-3, cleaved PARP, decreased Bcl-2.[1] |
| T47D | Breast Cancer | Not explicitly reported | Not explicitly reported | Antagonized progesterone-induced gene expression.[2] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | No specific data available for this compound. | No specific data available for this compound. | For comparison, mifepristone inhibits the growth of ovarian cancer cells by inducing G1 cell cycle arrest.[3] |
| Endometrial Cancer Cell Lines | Endometrial Cancer | No specific data available for this compound. | No specific data available for this compound. | Asoprisnil treatment leads to decreases in proliferative patterns in endometrial tissue.[4] |
Note: The lack of standardized IC50 values for this compound across different cancer cell lines in the public domain is a significant data gap. The table highlights areas where further research is needed.
III. Mechanistic Insights: Signaling Pathways
This compound's cellular effects are mediated through its interaction with the progesterone receptor. Its mixed agonist/antagonist activity leads to a unique modulation of downstream signaling pathways.
In uterine leiomyoma cells, Asoprisnil has been shown to activate the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated signaling pathway . This involves the upregulation of TRAIL and its death receptors, DR4 and DR5, leading to the activation of the caspase cascade.
Below is a diagram illustrating the proposed signaling pathway for Asoprisnil-induced apoptosis in uterine leiomyoma cells.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Published Data of Asoprisnil Ecamate for Researchers
An Objective Analysis of Asoprisnil Ecamate's Performance and Comparison with Alternative Selective Progesterone Receptor Modulators (SPRMs)
This guide provides a comprehensive overview of the published data on this compound, a selective progesterone receptor modulator (SPRM) previously under development for gynecological conditions such as uterine fibroids and endometriosis. The development of this compound was discontinued due to endometrial safety concerns during long-term uninterrupted use. This document is intended for researchers, scientists, and drug development professionals interested in the reproducibility and validation of its clinical and preclinical findings.
Executive Summary
This compound demonstrated significant efficacy in clinical trials for the treatment of heavy menstrual bleeding associated with uterine fibroids. It effectively induced amenorrhea and reduced fibroid and uterine volume. As an SPRM, it exhibits both progesterone receptor agonist and antagonist properties. Its mechanism of action involves modulating the progesterone receptor to inhibit cell proliferation and induce apoptosis in uterine leiomyoma cells, partly through the activation of the TRAIL-mediated apoptotic pathway. However, long-term treatment raised concerns about endometrial safety, leading to the cessation of its development. This guide presents the available quantitative data from key clinical trials, details the experimental methodologies as reported in publications, and provides a comparative analysis with other notable SPRMs, mifepristone and ulipristal acetate.
Data Presentation: this compound Clinical Trial Data
The following tables summarize the key efficacy and safety data from published Phase II and Phase III clinical trials of this compound in women with uterine fibroids.
Table 1: Efficacy of this compound in Women with Uterine Fibroids (12-Month, Placebo-Controlled, Randomized Trials) [1][2][3]
| Efficacy Endpoint | Placebo | Asoprisnil 10 mg | Asoprisnil 25 mg |
| Primary Efficacy Endpoint Met (%) | 35% | 90% | 93% |
| Amenorrhea Achieved (range over 12 months) | 3-12% | 66-78% | 83-93% |
| Median Reduction in Primary Fibroid Volume (at 12 months) | +16% | -48% | -63% |
| Median Reduction in Uterine Volume (at 12 months) | +13% | -28% | -39% |
Primary Efficacy Endpoint: Composite of ≥50% reduction in monthly blood loss, hemoglobin ≥11 g/dL or an increase of ≥1 g/dL, and no interventional therapy for uterine fibroids.[1]
Table 2: Efficacy of Asoprisnil in Women with Uterine Leiomyomata (12-Week, Placebo-Controlled, Randomized Phase II Trial) [4]
| Efficacy Endpoint | Placebo | Asoprisnil 5 mg | Asoprisnil 10 mg | Asoprisnil 25 mg |
| Suppression of Uterine Bleeding (%) | N/A | 28% | 64% | 83% |
| Median Reduction in Leiomyoma Volume (at 12 weeks) | N/A | N/A | N/A | 36% |
Table 3: Comparison of this compound with Other SPRMs
| Feature | This compound | Mifepristone | Ulipristal Acetate |
| Primary Mechanism | Mixed progesterone agonist/antagonist[2] | Progesterone and glucocorticoid antagonist | Selective progesterone receptor modulator |
| Uterine Fibroid Volume Reduction | Significant reduction observed[1][2] | Effective in reducing fibroid size | Effective in reducing fibroid size |
| Control of Uterine Bleeding | Highly effective in inducing amenorrhea[1][2] | Effective in reducing bleeding | Effective in reducing bleeding and inducing amenorrhea |
| Development Status | Discontinued due to endometrial safety concerns[5][6] | Approved for other indications (e.g., medical abortion) | Approved for uterine fibroids (with some restrictions due to rare liver injury risk) |
Experimental Protocols
While detailed, step-by-step protocols for reproducing the clinical trials are not fully available in the public domain, this section outlines the methodologies as described in the key publications.
Phase III Clinical Trials for Uterine Fibroids (NCT00152269, NCT00160381)[1][2][7]
-
Study Design: These were two Phase 3, double-blind, randomized, placebo-controlled, multicenter studies.[1][2]
-
Participants: Premenopausal women (≥18 years) with heavy menstrual bleeding associated with uterine fibroids.[1][2]
-
Intervention: Patients received oral Asoprisnil 10 mg, Asoprisnil 25 mg, or placebo once daily for up to 12 months.[1][2]
-
Primary Efficacy Endpoint: The primary outcome was a composite of three criteria at 12 months:
-
A reduction of ≥50% in monthly blood loss, as measured by a menstrual pictogram.
-
Hemoglobin concentration ≥11 g/dL or an increase of ≥1 g/dL from baseline.
-
No interventional therapy for uterine fibroids during the study.[1]
-
-
Secondary Efficacy Endpoints:
-
Changes in other menstrual bleeding parameters.
-
Volume of the largest fibroid and total uterine volume, assessed by transvaginal ultrasound or MRI.
-
Health-related quality of life, measured using the Uterine Fibroid Symptom and Quality of Life (UFS-QOL) instrument.[1]
-
-
Safety Assessments: Included monitoring of adverse events, clinical laboratory parameters (including liver function tests), and endometrial safety through transvaginal ultrasound and endometrial biopsies.[1][7]
In Vitro Assay: TRAIL-Mediated Apoptosis in Leiomyoma Cells
-
Cell Culture: Cultured human uterine leiomyoma cells and matching myometrial cells were used.
-
Treatment: Cells were treated with varying concentrations of Asoprisnil.
-
Western Blot Analysis: Protein levels of key components of the TRAIL signaling pathway (TRAIL, DR4, DR5) and apoptosis markers (cleaved caspases) were assessed by Western blot.
-
General Western Blot Protocol: Protein lysates are prepared from treated and untreated cells. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to a detectable marker. Protein bands are then visualized and quantified.
-
In Vitro Assay: Progesterone Receptor Binding Affinity
-
Assay Principle: A competitive binding assay is used to determine the affinity of the test compound (Asoprisnil) for the progesterone receptor (PR) compared to a radiolabeled or fluorescently-labeled progestin.
-
General Protocol: A preparation containing the progesterone receptor is incubated with a constant concentration of a labeled progestin and varying concentrations of the unlabeled test compound. The amount of labeled progestin bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the labeled progestin (IC50) is determined and used to calculate the binding affinity (Ki).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Asoprisnil in Leiomyoma Cells.
Caption: Generalized Workflow for Asoprisnil Phase III Clinical Trials.
References
- 1. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials | Semantic Scholar [semanticscholar.org]
- 4. A randomized, controlled trial of asoprisnil, a novel selective progesterone receptor modulator, in women with uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
A Head-to-Head Analysis: Asoprisnil Ecamate and Progesterone's Impact on Endometrial Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the effects of Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), and progesterone on endometrial tissue. While direct head-to-head clinical trial data is limited, this document synthesizes available research to compare their mechanisms of action, effects on cellular proliferation, gene expression, and overall endometrial morphology.
Mechanism of Action: A Tale of Two Modulators
Progesterone, a natural steroid hormone, and Asoprisnil, a synthetic SPRM, both exert their effects through the progesterone receptor (PR). However, their downstream actions on endometrial tissue differ significantly.
Progesterone acts as a full agonist to the progesterone receptor.[1] In the second half of the menstrual cycle, progesterone transforms the proliferative endometrium, primed by estrogen, into a secretory state ready for embryo implantation.[1][2][3] This process involves the suppression of epithelial cell proliferation and the induction of stromal cell differentiation.[4][5] Progesterone's anti-proliferative effect is crucial in mitigating the risk of endometrial hyperplasia and cancer that can result from unopposed estrogen.[2][6]
This compound , on the other hand, exhibits a mixed agonist/antagonist profile.[7][8] Its tissue-selective nature allows it to have antiproliferative effects on the endometrium while maintaining basal estrogen levels.[7][8][9] Asoprisnil is known to suppress endometrial proliferation and induce amenorrhea, making it a therapeutic candidate for conditions like uterine fibroids and endometriosis.[7][8] One of its proposed mechanisms involves the suppression of the IL-15 pathway, which is crucial for the development and function of uterine Natural Killer (uNK) cells, thereby affecting endometrial bleeding.[10][11][12]
Figure 1. Simplified signaling pathways of Progesterone and Asoprisnil.
Quantitative Comparison of Endometrial Effects
The following tables summarize the quantitative data from various studies on the effects of this compound and progesterone on endometrial tissue.
Table 1: Effect on Endometrial Proliferation Markers
| Marker | This compound (10mg & 25mg) | Progesterone (Endogenous - Luteal Phase) | Placebo |
| Epithelial Ki-67 Expression | No significant difference compared to placebo.[13] | Decreased compared to follicular phase.[4] | - |
| Stromal Ki-67 Expression | Decreased (P < 0.05).[13] | Decreased compared to follicular phase.[4] | - |
| Myometrial Ki-67 Expression | Decreased with 25mg dose (P < 0.05).[13] | - | - |
Table 2: Clinical Efficacy of Asoprisnil in Heavy Menstrual Bleeding (HMB) Associated with Uterine Fibroids (12-Month Study)
| Parameter | Asoprisnil 10mg | Asoprisnil 25mg | Placebo |
| Primary Efficacy Endpoint Met (%) | 90% (P < 0.001 vs placebo).[14][15] | 93% (P < 0.001 vs placebo).[14][15] | 35%.[14][15] |
| Amenorrhea Rate (%) | 66-78% (P < 0.001 vs placebo).[14][15] | 83-93% (P < 0.001 vs placebo).[14][15] | 3-12%.[14][15] |
| Median Change in Largest Fibroid Volume | Up to -48% (P < 0.001 vs placebo).[14][15] | Up to -63% (P < 0.001 vs placebo).[14][15] | Up to +16%.[14][15] |
| Median Change in Uterine Volume | Up to -28% (P < 0.001 vs placebo).[14][15] | Up to -39% (P < 0.001 vs placebo).[14][15] | Up to +13%.[14][15] |
| Mean Increase in Endometrial Thickness (Month 12) | ~2 mm (P < 0.01 vs placebo).[14][15] | ~2 mm (P < 0.01 vs placebo).[14][15] | - |
Impact on Endometrial Gene Expression
Both progesterone and Asoprisnil significantly alter the gene expression profile of the endometrium.
Progesterone orchestrates a complex transcriptional program to prepare the endometrium for implantation. It upregulates genes involved in decidualization and downregulates genes associated with proliferation.[16][17] Dysregulation of progesterone-regulated genes is implicated in conditions like endometriosis and endometrial hyperplasia.[16]
Asoprisnil has been shown to significantly reduce the expression of genes in the Interleukin-15 (IL-15) pathway.[11][12] This leads to a marked reduction in uterine Natural Killer (uNK) cells, which are thought to play a role in endometrial bleeding.[11][12] Studies have also shown that Asoprisnil does not suppress the expression of the tumor suppressor gene PTEN in the endometrium.[13]
Morphological Changes in Endometrial Tissue
Progesterone induces characteristic secretory changes in the endometrial glands and stroma. The glands become tortuous and filled with secretions, and the stromal cells undergo decidualization.[1]
Asoprisnil treatment leads to a unique "non-physiologic secretory effect" in the endometrium, characterized by partially developed secretory glands and stromal changes.[18] A notable finding is the presence of unusual thick-walled muscular arterioles in the endometrial stroma.[18] Despite a measured increase in endometrial thickness in some studies, mitotic activity in both glands and stroma remains low.[14][15][18]
Experimental Protocols
The following outlines the general methodologies used in the clinical studies cited in this guide.
Immunohistochemistry for Proliferation Markers (Ki-67, PH3) and PTEN
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Participants: Patients with symptomatic uterine leiomyomata.
-
Intervention: Daily administration of placebo, 10mg Asoprisnil, or 25mg Asoprisnil for 12 weeks prior to hysterectomy.[13]
-
Tissue Collection: Endometrial, myometrial, and leiomyoma tissues were obtained from hysterectomy specimens.[13]
-
Analysis:
-
Immunolocalization of Ki-67, anti-phospho-histone H3 (PH3), and PTEN.[13]
-
Quantification of stained cells using methods such as counting per 10 fields (x250 magnification) for myometrium and leiomyoma, and stereological methods for endometrial Ki-67.[13]
-
PTEN immunostaining was quantified using a histoscore.[13]
-
Figure 2. Experimental workflow for immunohistochemical analysis.
Clinical Trials for HMB with Uterine Fibroids
-
Study Design: Phase 3, double-blind, randomized, placebo-controlled, multicenter studies.[14]
-
Participants: Premenopausal women (≥18 years) with heavy menstrual bleeding associated with uterine fibroids.[14]
-
Intervention: Daily oral administration of Asoprisnil 10mg, Asoprisnil 25mg, or placebo for up to 12 months.[14]
-
Primary Efficacy Endpoint: A composite of ≥50% reduction in monthly blood loss, hemoglobin concentration ≥11 g/dL or an increase of ≥1 g/dL, and no interventional therapy for uterine fibroids.[14]
-
Secondary Endpoints: Changes in menstrual bleeding parameters, volume of the largest fibroid, uterine volume, and health-related quality of life.[14]
-
Safety Assessments: Included endometrial biopsies to assess endometrial histology.[14]
Conclusion
Progesterone and this compound both modulate the progesterone receptor to affect endometrial tissue, but their distinct mechanisms lead to different clinical applications. Progesterone is essential for the natural cyclical changes of the endometrium and for maintaining pregnancy. This compound, as a selective progesterone receptor modulator, offers a targeted therapeutic approach for conditions characterized by excessive endometrial proliferation and bleeding, such as uterine fibroids and endometriosis. Its ability to induce amenorrhea and reduce fibroid volume without causing significant estrogen deprivation highlights its potential as a valuable tool in gynecological therapy. Further direct comparative studies would be beneficial to fully elucidate the relative efficacy and safety of these two compounds in various clinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Progesterone - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The effects of progesterone and progestins on endometrial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone Action in Endometrial Cancer, Endometriosis, Uterine Fibroids, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Progesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Uterine NK cells regulate endometrial bleeding in women and are suppressed by the progesterone receptor modulator asoprisnil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of asoprisnil on uterine proliferation markers and endometrial expression of the tumour suppressor gene, PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]
- 17. academic.oup.com [academic.oup.com]
- 18. The effects of the selective progesterone receptor modulator asoprisnil on the morphology of uterine tissues after 3 months treatment in patients with symptomatic uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Asoprisnil Ecamate: A Guide for Laboratory Professionals
Core Principle: Precautionary Hazardous Waste Management
Given the lack of specific hazard data for Asoprisnil ecamate, it is imperative to manage it as you would other potent, biologically active compounds. This involves adhering to the guidelines for hazardous chemical waste disposal established by your institution's Environmental Health and Safety (EHS) department, which are in turn based on regulations from bodies such as the U.S. Environmental Protection Agency (EPA).
Step-by-Step Disposal Protocol for this compound
The following procedure is a conservative guideline for the disposal of this compound from a research laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous trash or other waste streams.
-
Segregate solid waste (e.g., contaminated vials, weighing papers, contaminated PPE) from liquid waste (e.g., solutions containing this compound).
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
For solid waste, a securely sealed plastic bag or a rigid, puncture-resistant container is appropriate.
-
For liquid waste, use a screw-cap container that will not degrade when in contact with the solvent used.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and any solvents or other chemicals present. List the estimated quantities or concentrations.
-
Include the name of the principal investigator and the laboratory location.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic and secure from unauthorized access.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for pickup and disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Documentation:
-
Maintain a log of the waste generated, including the date, quantity, and chemical composition. This documentation is crucial for regulatory compliance.
-
Key Regulatory Considerations for Pharmaceutical Waste
The disposal of pharmaceutical waste is governed by a framework of federal and state regulations. The following table summarizes key regulatory points relevant to the disposal of investigational compounds like this compound.
| Regulatory Body | Key Regulation/Guideline | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[1][2][3][4][5][6][7] In the absence of specific data, this compound should be managed as a hazardous waste to ensure RCRA compliance. |
| Institutional EHS | Site-Specific Waste Management Plan | Your institution's EHS department will have specific protocols for the collection, storage, and disposal of chemical and pharmaceutical waste that are compliant with federal and state regulations.[1][8] |
Experimental Protocols
Detailed experimental protocols for the chemical degradation or analysis of this compound for disposal purposes are not publicly available. In a research setting, any such protocol would need to be developed and validated by qualified chemists and approved by the institution's EHS and safety committees. The primary and recommended method of disposal is through a licensed hazardous waste disposal vendor arranged by your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the decision points and necessary actions for laboratory personnel.
Caption: Logical workflow for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department for specific procedures and requirements for the disposal of chemical and pharmaceutical waste.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. healthcare.uiowa.edu [healthcare.uiowa.edu]
Personal protective equipment for handling Asoprisnil ecamate
Asoprisnil ecamate is a synthetic, steroidal selective progesterone receptor modulator (SPRM) investigated for various therapeutic applications.[1][2] Due to its biological activity and the lack of extensive public safety data, stringent safety protocols are essential to minimize exposure risks for all laboratory personnel.
Personal Protective Equipment (PPE)
Given the potent nature of steroidal compounds and selective receptor modulators, a comprehensive approach to personal protection is mandatory. Engineering controls, such as fume hoods and ventilated enclosures, should be the primary means of exposure control, with PPE serving as a critical secondary barrier.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Specification and Use Protocol |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. Goggles are required when there is a splash hazard.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for minor splashes.[3] Double-gloving is advised when handling the pure compound or concentrated solutions. Gloves should be inspected before use and disposed of immediately after contamination. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is required. For handling larger quantities or when there is a risk of significant contamination, a chemical-resistant apron or disposable suit should be worn over the lab coat.[5][6] |
| Respiratory Protection | Not typically required for small quantities handled in a certified chemical fume hood. | If there is a risk of aerosol generation outside of a containment device, a properly fitted N95 respirator or higher should be used. A full respiratory protection program, including fit-testing, is necessary in such cases. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
Experimental Workflow for Safe Handling
Caption: A procedural diagram outlining the key stages for the safe handling of this compound, from initial receipt to final disposal.
Procedural Steps:
-
Receiving and Storage:
-
Handling (Weighing and Preparation):
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[8]
-
Wear the full PPE as detailed in Table 1.
-
Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.
-
-
Experimental Use:
-
When using solutions of this compound, handle them within a fume hood to minimize exposure to aerosols.
-
Avoid skin contact at all times.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[9] Follow all local, state, and federal regulations for hazardous chemical waste disposal.[10] Never dispose of this compound down the drain.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
Emergency Response Workflow
Caption: A flowchart detailing the immediate steps to take in case of accidental exposure to this compound.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In case of a spill, evacuate the immediate area and alert your supervisor and EHS office. Do not attempt to clean up a significant spill unless you are trained and equipped to do so. Use appropriate spill kits for chemical spills.[7]
References
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 3. twu.edu [twu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. globalchemlab.org [globalchemlab.org]
- 6. quora.com [quora.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
